Bisacurone
Description
an NSAID isolated from Curcuma longa; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWFYQIUZMPRY-NEBZKDRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336136 | |
| Record name | Bisacurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120681-81-4 | |
| Record name | Bisacurone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120681814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisacurone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISACURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA836UFA35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Stability of Bisacurone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacurone, a sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), has garnered significant interest within the scientific community.[1] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, intended to support research and development efforts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₃ | [2][3][4] |
| Molecular Weight | 252.35 g/mol | [2][3][4][5] |
| Appearance | Not explicitly stated, but likely a solid at room temperature. | Inferred |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] A patent also describes its solubility in both water (high polarity) and hydrophobic organic solvents with a low solubility parameter (SP value < 9.5), such as ethyl acetate and butyl acetate.[7] It is also soluble in DMSO.[8] | [6][7][8] |
| pKa | Data not available. | |
| LogP (Octanol-Water Partition Coefficient) | 1.9 | [2][4] |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life. While specific stability data for pure this compound is limited, information on the stability of related curcuminoids from turmeric provides valuable insights.
pH Stability
Studies on curcumin, a related compound from turmeric, have shown that it is most stable in acidic conditions (pH < 7) and degrades rapidly in neutral and alkaline environments.[9][10] It is plausible that this compound exhibits similar pH-dependent stability.
Thermal Stability
Thermal degradation studies on curcuminoids indicate that they are relatively stable to heat but can degrade at high temperatures. For instance, significant degradation of curcumin has been observed at temperatures around the boiling point of methanol.
Photostability
Curcuminoids are known to be sensitive to light. Exposure to sunlight can lead to complete degradation. Therefore, it is crucial to protect this compound from light during storage and handling.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
Protocol:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best separation.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the this compound peak from all degradation product peaks.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80 °C).
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
Samples from each stress condition should be analyzed at various time points using the developed stability-indicating HPLC method.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation and lipid metabolism.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a central regulator of the inflammatory response.
Regulation of Lipid Metabolism
This compound has been shown to suppress hepatic lipid accumulation by modulating the AMPK (AMP-activated protein kinase) signaling pathway.[2][3][4] AMPK is a key energy sensor that regulates cellular metabolism.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. This technical guide has summarized its key physicochemical properties and stability characteristics based on available data. Further research is warranted to establish a more comprehensive stability profile of pure this compound and to develop and validate specific analytical methodologies for its characterization. The elucidation of its mechanisms of action through key signaling pathways provides a solid foundation for future drug development endeavors.
References
- 1. CA3081207A1 - this compound extraction method - Google Patents [patents.google.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Improving the thermal stability of natural bioactive ingredients via encapsulation technology [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. iagim.org [iagim.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. resolvemass.ca [resolvemass.ca]
Preliminary Biological Activities of Bisacurone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacurone, a bisabolane-type sesquiterpenoid isolated from the rhizomes of Curcuma longa (turmeric), has emerged as a molecule of significant interest in preclinical research.[1][2][3] Unlike the extensively studied curcuminoids, this compound represents a non-curcuminoid component of turmeric with a distinct chemical structure and a growing body of evidence supporting its diverse pharmacological activities.[2][4] Preliminary studies have highlighted its potential as an anti-inflammatory, antioxidant, hepatoprotective, and anticancer agent.[1][2][5] This technical guide provides an in-depth overview of the preliminary biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.
I. Quantitative Data on Biological Activities
The following tables summarize the key quantitative findings from preclinical studies on this compound's biological activities.
Table 1: Anti-inflammatory Activity of this compound
| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |
| High-fat diet-fed mice | IL-6 and TNF-α production in splenocytes (LPS-stimulated) | Oral administration | Reduced production | [6][7] |
| Murine macrophage cell line (RAW264.7) | LPS-induced IL-6 and TNF-α production | 2, 10, or 50 μM this compound | Inhibition of cytokine production | [6][7][8][9] |
| Human umbilical vein endothelial cells (HUVECs) | TNF-α-activated VCAM-1 expression | Dose-dependent | Inhibition | [10][11] |
| Diabetic rats | NFκB p65, TNF-α, IL-1β, IL-6, Cox2, and iNOS levels in kidneys | 50 and 100 μg/kg this compound for 4 weeks | Attenuated high levels | [12] |
| Burn wound model in rats | TNF-α, IL-1β, and IL-6 levels in wound tissue | 5% and 10% this compound gel | Attenuated pro-inflammatory cytokines | [5] |
Table 2: Hepatoprotective and Hypolipidemic Activities of this compound
| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |
| HepG2 cells | Fatty acid-induced intracellular lipid accumulation | 0.01, 0.1, 1.0, and 10 µM this compound for 24 h | Significant inhibition in a dose-dependent manner | [10] |
| HepG2 cells | Phosphorylation of AMPKα | 0.1, 1.0, and 10 µM this compound | 7.82-fold, 8.79-fold, and 9.64-fold increase, respectively | [10] |
| ICR mice | Total lipids, triglyceride, and cholesterol in the liver | 1.0 and 10 mg/kg BW oral administration | Decreased levels | [10] |
| High-fat diet-fed mice | Serum cholesterol and triglyceride levels | Oral administration for two weeks | Reduced levels | [6][13] |
| High-fat diet-fed mice | Liver weight | Oral administration for two weeks | Reduced weight | [6][13] |
Table 3: Antioxidant Activity of this compound
| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |
| Diabetic rats | Malondialdehyde (MDA) levels in kidneys | 50 and 100 μg/kg this compound for 4 weeks | Decreased levels | [12] |
| Diabetic rats | Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) levels in kidneys | 50 and 100 μg/kg this compound for 4 weeks | Enhanced levels | [12] |
| Burn wound model in rats | SOD, GSH, and MDA levels in wound tissue | 5% and 10% this compound gel | Attenuated oxidative stress | [5] |
| DPPH Assay | Antioxidant capacity (relative to Trolox) | N/A | 0.294 ± 0.001 (Trolox = 1.0) | [8] |
Table 4: Anticancer and Anti-metastatic Activities of this compound
| Experimental Model | Biomarker/Endpoint | Treatment | Result | Reference |
| Human umbilical vein endothelial cells (HUVECs) | Adhesion of cancer cells | Dose-dependent | Inhibition through down-regulation of VCAM-1 | [11] |
| Various cancer cell lines (general review) | Apoptosis and proliferation | Varies | Induction of apoptosis and inhibition of proliferation | [1][2] |
II. Experimental Protocols
Cell Viability Assay (Crystal Violet Assay)
This protocol is based on the methodology used to assess the cytotoxicity of this compound in HepG2 cells.[10]
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[10]
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a 0.2% (w/v) crystal violet solution in 2% (v/v) ethanol for 10 minutes at room temperature.[10]
-
-
Washing: Remove the excess stain by washing the cells eight times with distilled water.[10]
-
Solubilization: Solubilize the stained cells with a solution of 0.5% (w/v) sodium dodecyl sulfate (SDS) in 50% (v/v) ethanol.[10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the control cells.
Intracellular Lipid Accumulation Assay (Sudan II Staining)
This protocol describes the method used to determine the effect of this compound on lipid accumulation in HepG2 cells.[10]
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a serum-free medium overnight.
-
Expose the cells to a mixture of fatty acids (e.g., 1.2 mM palmitic acid:oleic acid = 1:2 ratio) with or without various concentrations of this compound (e.g., 0.01, 0.1, 1.0, and 10 µM) for 24 hours.[10]
-
-
Staining: Perform Sudan II staining to visualize intracellular lipid accumulation.
-
Quantification:
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is a generalized procedure based on the methodologies described for analyzing signaling pathways affected by this compound.[6][8][13]
-
Cell Lysis:
-
Treat cells (e.g., RAW264.7 macrophages) with this compound (e.g., 10 or 50 μM) and/or a stimulant (e.g., 100 ng/mL LPS) for the desired time.[13]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE:
-
Resolve equal amounts of protein (e.g., 15 μL of lysate) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 12.5%).[13]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKKα/β, phospho-NF-κB p65, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
III. Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[6][8][12]
Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.
Hepatoprotective and Hypolipidemic Signaling Pathway of this compound
This compound's effects on hepatic lipid metabolism are largely mediated by the activation of the AMPK signaling pathway.[10]
Caption: this compound's regulation of lipid metabolism through the AMPK pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in vitro.
Caption: A typical experimental workflow for in vitro anti-inflammatory studies.
Conclusion
The preliminary biological data for this compound indicate a promising profile for further investigation. Its multifaceted activities, including anti-inflammatory, antioxidant, and hypolipidemic effects, are mediated through key cellular signaling pathways such as NF-κB and AMPK. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this non-curcuminoid compound from turmeric. Future research should focus on in-depth mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in more complex disease models to pave the way for potential clinical applications.
References
- 1. This compound.com [this compound.com]
- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound gel ameliorated burn wounds in experimental rats via its anti-inflammatory, antioxidant, and angiogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates diabetic nephropathy by ameliorating oxidative stress, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Antioxidant and Anti-inflammatory Properties of Bisacurone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisacurone, a bisabolane-type sesquiterpenoid derived from turmeric (Curcuma longa), has emerged as a compound of significant interest due to its potential therapeutic properties. Unlike the extensively studied curcumin, this compound's biological activities are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant and anti-inflammatory effects. Drawing from in vitro and in vivo studies, this document details the molecular mechanisms underlying its bioactivity, with a particular focus on its modulation of the NF-κB signaling pathway. Quantitative data from various studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.
Introduction
Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel therapeutic agents that can modulate these processes is a cornerstone of modern drug discovery. This compound, a natural product isolated from turmeric, has demonstrated promising anti-inflammatory and antioxidant properties in preclinical studies.[1] This guide aims to consolidate the existing scientific literature on this compound, presenting a detailed technical resource for researchers and drug development professionals.
Antioxidant Properties of this compound
This compound exhibits antioxidant effects through both direct and indirect mechanisms. While its direct radical scavenging activity appears to be modest, it significantly influences endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
In vitro assays have been employed to assess the direct free radical scavenging capacity of this compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used for this purpose.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Compound | Relative Antioxidant Capacity (Trolox = 1.0) | Source |
| DPPH | This compound | 0.294 ± 0.001 | [2] |
| DPPH | Curcumin | 0.900 ± 0.087 | [2] |
Data presented as mean ± standard error of the mean.
The data indicates that this compound's direct antioxidant capacity is lower than that of the well-known antioxidant curcumin.[2]
Indirect Antioxidant Effects
This compound has been shown to enhance the cellular antioxidant defense system by upregulating the activity of key antioxidant enzymes and reducing markers of oxidative stress.
Table 2: In Vivo Antioxidant Effects of this compound
| Model System | Treatment | Parameter | Effect | Source |
| Diabetic rats | This compound (50 and 100 μg/kg) | Superoxide Dismutase (SOD) | Increased activity | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | Catalase (CAT) | Increased activity | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | Glutathione Peroxidase (GPx) | Increased activity | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | Malondialdehyde (MDA) | Decreased levels | [3] |
| Burn wound in rats | This compound gel (5% and 10%) | Superoxide Dismutase (SOD) | Elevated levels | [4] |
| Burn wound in rats | This compound gel (5% and 10%) | Glutathione (GSH) | Elevated levels | [4] |
| Burn wound in rats | This compound gel (5% and 10%) | Malondialdehyde (MDA) | Reduced levels | [4] |
Anti-inflammatory Properties of this compound
This compound exerts significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
Studies have demonstrated that this compound can suppress the activation of the NF-κB pathway at multiple points. A key mechanism is the inhibition of the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation of the p65 subunit of NF-κB.[4][5][6] This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Reduction of Pro-inflammatory Cytokines and Mediators
By inhibiting the NF-κB pathway, this compound effectively reduces the production of key pro-inflammatory cytokines and mediators.
Table 3: In Vitro and In Vivo Anti-inflammatory Effects of this compound
| Model System | Treatment | Parameter | Effect | Source |
| LPS-stimulated RAW264.7 murine macrophages | This compound | IL-6 Production | Inhibited | [4][5] |
| LPS-stimulated RAW264.7 murine macrophages | This compound | TNF-α Production | Inhibited | [4][5] |
| Splenocytes from high-fat diet-fed mice | This compound (oral admin.) | IL-6 Production (LPS-stimulated) | Lowered | [5] |
| Splenocytes from high-fat diet-fed mice | This compound (oral admin.) | TNF-α Production (LPS-stimulated) | Lowered | [5] |
| Diabetic rats | This compound (50 and 100 μg/kg) | TNF-α Levels | Attenuated | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | IL-1β Levels | Attenuated | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | IL-6 Levels | Attenuated | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | Cox-2 Levels | Attenuated | [3] |
| Diabetic rats | This compound (50 and 100 μg/kg) | iNOS Levels | Attenuated | [3] |
| Burn wound in rats | This compound gel (5% and 10%) | TNF-α Levels | Attenuated | [4] |
| Burn wound in rats | This compound gel (5% and 10%) | IL-1β Levels | Attenuated | [4] |
| Burn wound in rats | This compound gel (5% and 10%) | IL-6 Levels | Attenuated | [4] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of DPPH in methanol or ethanol is prepared and protected from light. This is then diluted to a working concentration (e.g., 0.1 mM) with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : this compound and a positive control (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction : The sample solutions are mixed with the DPPH working solution. A blank containing only the solvent is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[7]
Measurement of Antioxidant Enzymes (SOD, GSH) in Tissue Homogenates
-
Tissue Homogenization : Tissue samples are homogenized in a cold buffer (e.g., phosphate buffer) and then centrifuged to obtain the supernatant containing the enzymes.
-
Superoxide Dismutase (SOD) Activity Assay : SOD activity is often measured using a kit that employs a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a formazan dye. The rate of this reduction is inhibited by SOD. The absorbance is measured, and the SOD activity is calculated based on the degree of inhibition.
-
Glutathione (GSH) Assay : GSH levels can be measured using a colorimetric assay where 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with GSH to form a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
Western Blot for Phosphorylated IKKβ and p65
This technique is used to detect the phosphorylated (activated) forms of IKKβ and the p65 subunit of NF-κB.
Caption: General workflow for Western blot analysis.
-
Cell Lysis and Protein Quantification : Cells (e.g., RAW 264.7 macrophages) are treated with this compound and/or an inflammatory stimulus (e.g., LPS). The cells are then lysed, and the total protein concentration is determined.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific for the phosphorylated form of IKKβ or p65. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection : A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated protein.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a quantitative immunoassay used to measure the concentration of cytokines in biological samples like cell culture supernatants.
-
Plate Coating : A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).
-
Sample and Standard Incubation : Cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
Detection Antibody : A biotinylated detection antibody specific for the cytokine is added to the wells.
-
Enzyme Conjugate : Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition : A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement : The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
This compound demonstrates significant antioxidant and anti-inflammatory properties that warrant further investigation for its therapeutic potential. Its primary anti-inflammatory mechanism involves the targeted inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators. While its direct antioxidant activity is moderate, this compound effectively enhances the endogenous antioxidant defense system. The data and protocols presented in this guide provide a solid foundation for future research aimed at fully characterizing the pharmacological profile of this compound and exploring its applications in the prevention and treatment of inflammatory and oxidative stress-related diseases. Further studies are needed to establish clear dose-response relationships and to evaluate its efficacy and safety in clinical settings.
References
- 1. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fn-test.com [fn-test.com]
- 4. Enzyme linked immunosorbent assay (ELISA) for quantification of cytolines (TNFα, IL-6 and IL-10) [bio-protocol.org]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
Hepatoprotective Effects of Bisacurone at the Cellular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisacurone, a bisabolane-type sesquiterpene found in turmeric (Curcuma longa), is emerging as a potent hepatoprotective agent. Unlike the more extensively studied curcumin, this compound demonstrates significant therapeutic potential against various forms of liver injury, including non-alcoholic fatty liver disease (NAFLD) and ethanol-induced damage. At the cellular level, its protective effects are multifaceted, primarily revolving around the modulation of key signaling pathways involved in lipid metabolism, inflammation, oxidative stress, and apoptosis. This document provides a comprehensive technical overview of the cellular mechanisms underlying this compound's hepatoprotective actions, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.
Core Cellular Mechanisms of Hepatoprotection
This compound exerts its protective effects on hepatocytes by targeting multiple interconnected signaling cascades. The primary mechanisms involve the activation of central metabolic regulators and the suppression of pro-inflammatory and pro-apoptotic pathways.
Attenuation of Hepatic Steatosis via AMPK Activation
A key mechanism of this compound is the prevention of hepatic lipid accumulation.[1] It achieves this by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]
-
Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1] Furthermore, this compound decreases the nuclear translocation of key lipogenic transcription factors, Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), thereby reducing the expression of their target genes like Fatty Acid Synthase (FAS).[1][2]
-
Promotion of Lipolysis and Fatty Acid Oxidation: this compound upregulates the expression of Peroxisome Proliferator-Activated Receptor α (PPARα) and its target gene, Carnitine Palmitoyltransferase-1A (CPT1).[1][2] This enhances the transport of fatty acids into mitochondria for β-oxidation.
Figure 1: this compound's regulation of lipid metabolism via the AMPK pathway.
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic low-grade inflammation is a hallmark of many liver diseases. This compound demonstrates potent anti-inflammatory activity by inhibiting the canonical NF-κB pathway.[2][3] It prevents the phosphorylation of IκB kinase (IKK) α/β and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[2][3][4] This leads to a significant reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[2][3][4][5]
Figure 2: this compound's anti-inflammatory action via NF-κB pathway inhibition.
Attenuation of Oxidative Stress via Nrf2 Activation
Oxidative stress is a critical driver of hepatocyte injury.[6][7] this compound mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Keap1 signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response.[8][9] Activation of this pathway enhances the expression of downstream antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing levels of oxidative markers like malondialdehyde (MDA).[2]
Inhibition of Apoptosis
This compound protects hepatocytes from programmed cell death. Studies show it reduces the expression of pro-apoptotic proteins like Bax, caspase-3, caspase-9, and cytochrome c, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[2] This modulation of the Bax/Bcl-2 ratio and caspase cascade is crucial for preventing cell death in response to toxic insults.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from cellular and preclinical studies on this compound.
Table 1: In Vitro Effects of this compound on HepG2 Cells
| Parameter | Model System | Concentration | Result | Reference |
| Cell Viability | HepG2 Cells | Up to 10 µM | No significant cytotoxicity observed. | [1][2] |
| Lipid Accumulation | Fatty Acid-Treated HepG2 | 0.01 - 10 µM | Dose-dependent inhibition of intracellular lipid accumulation. | [1] |
| Protein Expression | Fatty Acid-Treated HepG2 | 10 µM | Increased protein expression of PPARα and CPT1. | [1] |
| Protein Phosphorylation | Fatty Acid-Treated HepG2 | 10 µM | Increased phosphorylation of AMPK. | [1] |
| Lipogenesis | Oleic Acid-Treated HepG2 | Not Specified | Suppressed fatty acid synthesis. | [10] |
Table 2: In Vivo Effects of this compound in Murine Models
| Parameter | Model System | Dosage | Result | Reference |
| Liver Lipids | ICR Mice | 10 mg/kg BW | Decreased total lipids, triglycerides, and cholesterol. | [1] |
| Protein Phosphorylation | ICR Mice | 1.0 & 10 mg/kg BW | Significantly increased phosphorylation of AMPKα and ACCα. | [1] |
| Transcription Factors | ICR Mice | 1.0 & 10 mg/kg BW | Decreased nuclear levels of SREBP-1 and ChREBP. | [1] |
| Liver Weight | HFD-fed Mice | Not Specified | Reduced liver weight. | [2][3] |
| Serum Lipids | HFD-fed Mice | Not Specified | Reduced serum cholesterol and triglyceride levels. | [2][3] |
| Inflammatory Cytokines | HFD-fed Mice | Not Specified | Lower production of IL-6 and TNF-α from splenocytes. | [2][3] |
| Liver Enzymes (ALT) | Ethanol-treated Mice | 60 µg/kg | Significantly suppressed the increase in plasma ALT. | [5] |
Key Experimental Protocols
In Vitro Hepatocyte Model
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.[10][11]
-
Induction of Steatosis: To mimic NAFLD, cells are cultured in serum-free medium overnight and then exposed to a mixture of fatty acids (e.g., 1.2 mM palmitic acid:oleic acid in a 1:2 ratio) for 24 hours.[1]
-
This compound Treatment: this compound, dissolved in a vehicle like DMSO (final concentration typically ≤0.1%), is added to the culture medium at various concentrations (e.g., 0.01, 0.1, 1.0, 10 µM) concurrently with the fatty acid mixture.[1]
-
Cell Viability Assessment: Cytotoxicity is measured using assays like Crystal Violet or MTT. For the Crystal Violet assay, cells are stained, and the absorbed dye is solubilized and measured spectrophotometrically at 570 nm.[1]
-
Lipid Accumulation Analysis: Intracellular lipids are stained with Oil Red O or Sudan II. The stain is then extracted (e.g., with isopropanol), and the absorbance is measured (e.g., at 490 nm) to quantify lipid content.[1][10]
-
Western Blot Analysis: Cells are lysed, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, specific proteins (e.g., p-AMPK, AMPK, PPARα, SREBP-1, β-actin) are detected using primary and secondary antibodies, with visualization via chemiluminescence.[1][3]
Figure 3: General experimental workflow for in vitro hepatocyte studies.
In Vivo Murine Models
-
Animal Models:
-
This compound Administration: this compound is administered orally (e.g., daily for two weeks in HFD models or 30 minutes prior to ethanol challenge) at specified doses (e.g., 1.0 to 10 mg/kg body weight).[1][5]
-
Sample Collection: At the end of the study period, blood is collected for serum analysis, and liver tissue is harvested for histological and biochemical analysis.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, and triglycerides are measured using standard enzymatic assay kits.[3][5]
-
Histology: Liver sections are fixed, embedded, and stained with Hematoxylin and Eosin (H&E) to assess morphology and lipid droplet formation.
-
Tissue Analysis: Liver homogenates are used for Western blotting (as described above) and for measuring oxidative stress markers (MDA, SOD, CAT, GPx) using specific assay kits.[2]
Conclusion and Future Directions
This compound demonstrates significant, multi-targeted hepatoprotective effects at the cellular level. Its ability to simultaneously improve lipid metabolism, reduce inflammation, combat oxidative stress, and prevent apoptosis makes it a highly promising candidate for the prevention and treatment of liver diseases like NAFLD and alcoholic liver injury.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound.
-
Investigating its efficacy in more advanced models of liver disease, such as non-alcoholic steatohepatitis (NASH) and fibrosis.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Exploring potential synergistic effects with other therapeutic agents.
This comprehensive understanding of this compound's cellular mechanisms provides a solid foundation for its continued development as a novel hepatoprotective therapeutic.
References
- 1. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preventive Activity of ar-Turmerone and this compound Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury [jstage.jst.go.jp]
- 7. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Nrf2 in Liver Disease: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 10. Bioactive Compound this compound in the Turmeric Extract (Turcuron) Prevents Non-alcoholic Fatty Liver Disease by Reduction of Lipogenesis | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
Bisacurone: A Deep Dive into its Role in Lipid Metabolism and the AMPK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bisacurone, a sesquiterpenoid found in turmeric (Curcuma longa), is emerging as a compound of significant interest in the regulation of hepatic lipid metabolism. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its role in activating the AMP-activated protein kinase (AMPK) pathway. Through a detailed examination of in vitro and in vivo studies, this document elucidates how this compound modulates key enzymes and transcription factors to inhibit lipogenesis and promote lipolysis, thereby reducing hepatic lipid accumulation. This guide provides researchers and drug development professionals with a comprehensive overview of the experimental evidence, detailed methodologies, and the underlying molecular pathways, highlighting this compound's potential as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.
Introduction
Hepatic steatosis, the accumulation of excess fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. The molecular pathogenesis of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation. The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis.[1][2] Activation of AMPK shifts cellular metabolism from anabolic to catabolic processes, including the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation. Consequently, AMPK has become a key therapeutic target for metabolic diseases.
This compound, a bioactive component of turmeric, has demonstrated a significant impact on lipid metabolism.[3][4] Research indicates that this compound effectively reduces the accumulation of lipids in liver cells and in animal models.[3][5] This effect is primarily attributed to its ability to activate the AMPK signaling pathway. This guide will provide an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on lipid metabolism via the AMPK pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on lipid metabolism and AMPK signaling.
Table 1: In Vitro Effects of this compound on AMPK Signaling in HepG2 Cells
| Treatment | Phospho-AMPKα (Fold Change vs. Control) |
| Control (Fatty Acids) | 1.00 |
| This compound (0.1 µM) + Fatty Acids | 7.82 |
| This compound (1.0 µM) + Fatty Acids | 8.79 |
| This compound (10 µM) + Fatty Acids | 9.64 |
| Metformin (2.0 mM) + Fatty Acids | 9.97 |
| Data sourced from a study on HepG2 cells treated with a mixture of palmitic and oleic acids.[3] |
Table 2: In Vivo Effects of this compound on Hepatic Lipids in ICR Mice
| Treatment Group | Hepatic Total Lipids (mg/g liver) | Hepatic Triglycerides (mg/g liver) | Hepatic Total Cholesterol (mg/g liver) |
| Control | ~55 | ~12.5 | ~2.8 |
| This compound (1 mg/kg) | ~50 | ~9.0 | ~2.2 |
| This compound (10 mg/kg) | ~45 | ~8.5 | ~2.1 |
| Data represents approximate values derived from graphical representations in the cited literature. Mice were orally administered this compound for 7 consecutive days.[3] |
Table 3: In Vivo Effects of this compound on AMPK Pathway Proteins in the Liver of ICR Mice
| Treatment Group | Phospho-AMPKα (Fold Change vs. Control) | Phospho-ACCα (Fold Change vs. Control) | Phospho-LKB1 (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (1 mg/kg) | ~2.5 | ~2.0 | ~1.5 |
| This compound (10 mg/kg) | ~3.0 | ~2.5 | ~2.0 |
| Data represents approximate values derived from graphical representations in the cited literature.[3] |
Key Experimental Protocols
This section outlines the methodologies employed in the key experiments that have elucidated the role of this compound in lipid metabolism and AMPK signaling.
In Vitro Lipid Accumulation Assay in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lipid Accumulation: To induce lipid accumulation, HepG2 cells are treated with a mixture of fatty acids (e.g., 0.4 mM palmitic acid and 0.8 mM oleic acid) for 24 hours.[5]
-
This compound Treatment: Cells are co-treated with the fatty acid mixture and various concentrations of this compound (e.g., 0.01, 0.1, 1.0, and 10 µM) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., 2 mM metformin) are included.[5]
-
Lipid Staining: Intracellular lipid droplets are stained using Sudan II or Oil Red O. After fixation, cells are incubated with the staining solution.
-
Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the dye is extracted from the cells using a solvent (e.g., isopropanol with 4% (v/v) Nonidet P-40), and the absorbance is measured at a specific wavelength (e.g., 490 nm for Sudan II).[5]
In Vivo Animal Studies
-
Animal Model: Male ICR mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment Protocol: Mice are orally administered this compound (e.g., 1.0 and 10 mg/kg body weight) or a vehicle control daily for a specified period (e.g., 7 consecutive days).[3]
-
Sample Collection: At the end of the treatment period, mice are euthanized, and liver and blood samples are collected.
-
Lipid Analysis: Liver tissues are homogenized, and total lipids are extracted using a method such as the Folch procedure.[6] Hepatic total cholesterol and triglyceride levels are then quantified using commercially available enzymatic kits.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from HepG2 cells or mouse liver tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay, such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACCα, total ACCα, LKB1, PPARα, CPT1, SREBP-1, ChREBP, and a loading control like β-actin). Subsequently, the membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ).[3]
Signaling Pathways and Mechanisms of Action
This compound's regulatory effects on lipid metabolism are primarily mediated through the activation of the AMPK signaling pathway. This activation initiates a cascade of events that collectively lead to a reduction in hepatic lipid content.
Activation of the LKB1/AMPK Axis
This compound promotes the phosphorylation of Liver Kinase B1 (LKB1), a key upstream kinase of AMPK.[3][7] Activated LKB1, in turn, phosphorylates AMPKα at threonine 172, leading to its activation.[3] This is a critical step, as activated AMPK acts as a master regulator of cellular energy metabolism.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis [jstage.jst.go.jp]
- 7. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Bisacurone's Anti-Metastatic Effects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate metastatic cascade involves a series of events, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization at a secondary site. A key initial step in this process is the adhesion of circulating tumor cells to the vascular endothelium, a process mediated by various cell adhesion molecules. Early research has identified Bisacurone, a bisabolane-type sesquiterpenoid derived from Curcuma longa (turmeric), as a promising natural compound with potential anti-metastatic properties. This technical guide provides an in-depth overview of the foundational research elucidating the mechanisms behind this compound's ability to interfere with the metastatic process, with a primary focus on its impact on cancer cell adhesion to endothelial cells.
Core Mechanism of Action: Inhibition of Endothelial Activation
Early investigations into the anti-metastatic potential of this compound centered on its ability to modulate the inflammatory response within the tumor microenvironment, specifically the activation of endothelial cells. The seminal study in this area demonstrated that this compound can effectively inhibit the adhesion of cancer cells to human umbilical vein endothelial cells (HUVECs) by down-regulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This effect is crucial as VCAM-1 plays a pivotal role in the arrest of circulating tumor cells on the endothelial lining of blood vessels, a prerequisite for extravasation and the formation of metastatic colonies.
The anti-metastatic activity of this compound is primarily attributed to its interference with the Tumor Necrosis Factor-alpha (TNF-α)-induced signaling pathway in endothelial cells. TNF-α, a pro-inflammatory cytokine often present in the tumor microenvironment, is a potent inducer of VCAM-1 expression. This compound was found to counteract this effect in a dose-dependent manner.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from early research on this compound's anti-metastatic effects. The primary focus of these early studies was on the molecular and cellular effects in in-vitro models.
Table 1: Effect of this compound on VCAM-1 Expression and Cancer Cell Adhesion
| Experimental Endpoint | Cell Type | Treatment Conditions | Key Findings |
| VCAM-1 Expression | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Dose-dependent inhibition of TNF-α-induced VCAM-1 expression.[1][2] |
| Cancer Cell Adhesion | HUVECs and Human Oral Cancer Cells (Hep-2, QLL-I, SCC-15) | Co-culture of cancer cells with HUVECs pre-treated with this compound and stimulated with TNF-α | Significant decrease in the adhesion of oral cancer cells to TNF-α-activated HUVECs.[1][2] |
| Monocyte Adhesion | HUVECs and U937 Monocytes | Co-culture of monocytes with HUVECs pre-treated with this compound and stimulated with TNF-α | Decreased adhesion of U937 monocytes to TNF-α-activated HUVECs.[1][2] |
Table 2: Effect of this compound on Key Signaling Molecules
| Target Molecule | Cell Type | Treatment Conditions | Effect of this compound |
| NF-κB (p65 subunit) | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2] |
| Phospho-IκBα | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced phosphorylation of IκBα.[1][2] |
| Phospho-Akt | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced phosphorylation of Akt.[1][2] |
| Phospho-PKC | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Inhibition of TNF-α-induced phosphorylation of Protein Kinase C (PKC).[1][2] |
| Reactive Oxygen Species (ROS) | HUVECs | Pre-treatment with this compound followed by TNF-α stimulation | Significant suppression of TNF-α-induced ROS generation.[1] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the early in-vitro studies of this compound's anti-metastatic effects.
Cell Culture and Treatment
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured in endothelial cell growth medium. For experiments, cells were typically seeded in multi-well plates and grown to confluence.
-
Cancer Cell Lines: Human oral squamous carcinoma cell lines (Hep-2, QLL-I, SCC-15) and the human monocytic cell line (U937) were maintained in appropriate culture media.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for treating the cells. HUVECs were generally pre-treated with this compound for a specific duration (e.g., 1 hour) before stimulation with TNF-α.
Western Blot Analysis for Protein Expression
-
Cell Lysis: HUVECs were treated with this compound and/or TNF-α. Following treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membranes were blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membranes were then incubated with primary antibodies specific for VCAM-1, phospho-IκBα, phospho-Akt, phospho-PKC, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Translocation
-
Cell Seeding and Treatment: HUVECs were grown on glass coverslips in multi-well plates. The cells were then pre-treated with this compound followed by stimulation with TNF-α.
-
Fixation and Permeabilization: After treatment, the cells were fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent like 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells were incubated with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody and Nuclear Staining: Following washes, the cells were incubated with a fluorescently labeled secondary antibody. The cell nuclei were counterstained with a nuclear dye such as 4′,6-diamidino-2-phenylindole (DAPI).
-
Microscopy: The coverslips were mounted on microscope slides, and the cellular localization of NF-κB p65 was observed using a fluorescence microscope.
Cell Adhesion Assay
-
HUVEC Monolayer Preparation: HUVECs were seeded in multi-well plates and grown to form a confluent monolayer. The monolayer was then treated with this compound and/or TNF-α.
-
Labeling of Cancer Cells/Monocytes: The cancer cells or monocytes were labeled with a fluorescent dye, such as Calcein-AM, for easy visualization and quantification.
-
Co-culture: The labeled cancer cells or monocytes were added to the HUVEC monolayer and incubated for a specific period to allow for adhesion.
-
Washing and Quantification: Non-adherent cells were removed by gentle washing with PBS. The number of adherent fluorescent cells was quantified by either counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for assessing its anti-metastatic effects.
Caption: this compound's inhibition of the TNF-α signaling pathway.
Caption: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
Early research has established a solid foundation for understanding the anti-metastatic potential of this compound. The primary mechanism identified is its ability to inhibit the TNF-α-induced inflammatory cascade in endothelial cells, leading to the downregulation of VCAM-1 and a subsequent reduction in cancer cell adhesion. This is achieved through the modulation of key signaling pathways, including the inhibition of NF-κB activation and the suppression of Akt and PKC phosphorylation.
While these initial findings are promising, further in-depth research is warranted. Future studies should focus on:
-
In-vivo validation: Translating these in-vitro findings into animal models of metastasis to assess the systemic efficacy and pharmacokinetic properties of this compound.
-
Broader spectrum of cancer types: Investigating the effects of this compound on a wider range of cancer cell types to determine the breadth of its anti-metastatic activity.
-
Elucidation of additional mechanisms: Exploring other potential anti-metastatic mechanisms of this compound beyond the inhibition of cell adhesion, such as its effects on cancer cell invasion, migration, and angiogenesis.
-
Combination therapies: Evaluating the synergistic potential of this compound when used in combination with conventional chemotherapeutic agents.
References
Methodological & Application
Application Note: Quantification of Bisacurone in Turmeric Extracts by HPLC-UV
Introduction
Bisacurone is a significant bioactive sesquiterpenoid found in turmeric (Curcuma longa), distinct from the more commonly studied curcuminoids.[1] It has garnered attention for its potential anti-inflammatory and hepatoprotective properties.[2] Accurate quantification of this compound in turmeric extracts is crucial for the standardization of products and for research into its pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in turmeric extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the turmeric extract. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous solution and an organic solvent. Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound certified reference standard
-
Turmeric extract sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
3. Chromatographic Conditions
A validated HPLC method for the simultaneous determination of this compound and other bioactive compounds in turmeric has been established.[1] The following conditions are recommended:
| Parameter | Recommended Setting |
| Column | Zorbax Eclipse Plus C18 (or equivalent) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh approximately 100 mg of the turmeric extract.
-
Transfer the sample to a 50 mL volumetric flask and add 40 mL of methanol.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
6. Method Validation
For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the standard, sample, and a blank.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A collaborative study involving four laboratories demonstrated that a developed HPLC-UV method for this compound quantification had repeatable relative standard deviations (RSDr) ranging from 0.7% to 1.7% and reproducible relative standard deviations (RSDR) from 2.0% to 7.3%.[3][4][5]
Data Presentation
The concentration of this compound can vary significantly among different turmeric products.[6][7]
| Product Type | This compound Content ( g/100g ) | Reference |
| High Viscosity Liquid | 9.48 | [6][7] |
| Granular Powder | Varies | [6] |
| Tablet | Varies | [6] |
| Solution | Varies | [6] |
| Standardized Turmeric Extract (Turcuron) | 8% | [2] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in turmeric extracts by HPLC-UV.
References
- 1. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. [Quantitative Analysis of this compound in Turmeric by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of this compound and Curcuminoids in Turmeric Products by Liquid Chromatography Coupled with Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the 1H-NMR and 13C-NMR Spectral Analysis of Bisacurone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisacurone, a bioactive sesquiterpenoid isolated from the rhizomes of plants in the Curcuma genus, has garnered significant interest within the scientific community. Its potential therapeutic properties necessitate robust analytical methods for unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. This document provides a detailed overview of the ¹H-NMR and ¹³C-NMR spectral analysis of this compound, including experimental protocols and a comprehensive interpretation of the spectral data. These application notes are intended to guide researchers in the accurate identification and quality control of this compound for research and drug development purposes.
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of sesquiterpenoids and are adapted for the specific analysis of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity, isolated and purified using appropriate chromatographic techniques.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR analysis of moderately polar organic compounds like this compound. Alternatively, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used depending on the sample's solubility and the desired resolution of specific signals.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
For shimming and locking, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can often lock on the deuterium signal of the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H-NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 12-16 ppm.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
-
¹³C-NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
-
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Data Presentation: ¹H-NMR and ¹³C-NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. The data is crucial for the structural verification of the compound.
Table 1: ¹H-NMR Spectral Data of this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2' | 5.64 | s | - |
| 3' | 6.05 | s | - |
| 5' | 2.29 | m | - |
| 6'α | 2.12 | m | - |
| 6'β | 2.25 | m | - |
| 1 | 3.79 | dd | 3.3, 7.9 |
| 2 | 2.45 | dd | 5.0, 14.9 |
| 3 | 2.25 | m | - |
| 5 | 1.88 | s | - |
| 6 | 0.88 | d | 6.6 |
| 7 | 1.30 | s | - |
| 8 | 1.25 | d | 6.4 |
| 10 | 5.64 | s | - |
Table 2: ¹³C-NMR Spectral Data of this compound (in CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 1' | 73.1 |
| 2' | 127.8 |
| 3' | 134.5 |
| 4' | 72.8 |
| 5' | 41.5 |
| 6' | 28.3 |
| 1 | 48.9 |
| 2 | 48.7 |
| 3 | 31.5 |
| 4 | 211.3 |
| 5 | 124.5 |
| 6 | 158.9 |
| 7 | 27.5 |
| 8 | 20.4 |
| 9 | 22.3 |
| 10 | 22.3 |
Spectral Analysis and Interpretation
The ¹H and ¹³C NMR spectra of this compound reveal the key structural features of this sesquiterpenoid. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the complete assignment of all proton and carbon signals.
¹H-NMR Spectrum Analysis:
-
Olefinic Protons: The signals in the downfield region at δ 5.64 (s, H-2' and H-10) and 6.05 (s, H-3') are characteristic of protons attached to double bonds.
-
Methyl Protons: The spectrum shows four distinct methyl signals: a singlet at δ 1.88 (H-5), a doublet at δ 0.88 (H-6), a singlet at δ 1.30 (H-7), and a doublet at δ 1.25 (H-8). The multiplicities of these signals provide information about the neighboring protons.
-
Methylene and Methine Protons: The complex signals in the upfield region (δ 2.12 - 3.79) correspond to the methylene and methine protons in the molecule. 2D NMR techniques like COSY are essential for assigning these overlapping signals.
¹³C-NMR Spectrum Analysis:
-
Carbonyl Carbon: The signal at δ 211.3 is characteristic of a ketone carbonyl carbon (C-4).
-
Olefinic Carbons: The signals between δ 124.5 and 158.9 correspond to the carbon atoms of the double bonds (C-2', C-3', C-5, and C-6).
-
Oxygenated Carbons: The signals at δ 73.1 (C-1') and 72.8 (C-4') are indicative of carbon atoms attached to hydroxyl groups.
-
Aliphatic Carbons: The remaining signals in the upfield region correspond to the methyl, methylene, and methine carbons of the aliphatic portion of the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound, from sample preparation to final data analysis.
Caption: Workflow for NMR Analysis of this compound.
Logical Relationship of Spectral Data to Structure
This diagram illustrates the logical relationship between the different NMR experiments and how they contribute to the final structural elucidation of this compound.
Caption: NMR Data Correlation for Structural Elucidation.
Application Notes and Protocols for Bisacurone Extraction and Purification from Turmeric (Curcuma longa)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisacurone, a significant bioactive sesquiterpenoid found in turmeric (Curcuma longa), has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed protocols for the extraction and purification of this compound from turmeric rhizomes, methods for its quantification, and an overview of its known signaling pathways. The methodologies described are based on established scientific literature to ensure reproducibility and accuracy.
Experimental Protocols
Extraction of this compound from Turmeric
This protocol outlines a method for extracting this compound from dried turmeric powder using a hydrophilic organic solvent followed by further separation with a hydrophobic organic solvent. This multi-step process aims to efficiently isolate this compound while removing a significant portion of unwanted compounds.[2]
Materials and Reagents:
-
Dried and crushed turmeric rhizome
-
30-80% hydrophilic organic solvent (e.g., ethanol or methanol in water)[2]
-
Hydrophobic organic solvent (e.g., ethyl acetate or chloroform)[2]
-
Distilled water
-
Stirring apparatus
-
Filtration system
-
Rotary evaporator
Procedure:
-
Initial Extraction:
-
Mix the dried turmeric powder with a 30-80% hydrophilic organic solvent (e.g., 50% ethanol) in a suitable vessel.[2]
-
Stir the mixture for an extended period, for instance, 16 hours, to ensure thorough extraction of water-soluble components, including this compound.[2]
-
Separate the solid turmeric residue from the liquid extract through filtration. The resulting liquid is the solution containing the water-soluble components.
-
-
Hydrophobic Organic Solvent Separation:
-
To the recovered solution of water-soluble components, add a hydrophobic organic solvent such as ethyl acetate or chloroform.[2]
-
Mix the solution thoroughly to allow for the partitioning of compounds.
-
Allow the layers to separate and then carefully recover the hydrophobic organic solvent phase which now contains the this compound.[2]
-
-
Drying and Recovery:
-
Remove the hydrophobic organic solvent from the recovered phase using a rotary evaporator to obtain a dried solid matter.[2]
-
The resulting dried solid is the crude this compound-containing turmeric extract.
-
Purification of this compound
Further purification of the crude extract is necessary to achieve a higher purity of this compound. Column chromatography is a standard and effective method for this purpose.[3]
Materials and Reagents:
-
Crude this compound extract
-
Silica gel for column chromatography (e.g., Wakogel® C-300)[4]
-
Elution solvents (e.g., n-hexane/ethyl acetate and chloroform/methanol mixtures)[4]
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fractionation:
-
Begin the elution process with a non-polar solvent system (e.g., n-hexane/ethyl acetate = 10:1) to separate the more hydrophobic compounds.[4]
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or switching to a chloroform/methanol system) to elute compounds of increasing polarity.[4]
-
Collect the eluate in separate fractions using a fraction collector.
-
-
Monitoring and Pooling:
-
Monitor the separation process using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of the desired compound.
-
-
Final Recovery:
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound in turmeric extracts.[5][6]
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid and acetonitrile (65:35).[7]
-
Flow Rate: 0.8 ml/min.[7]
-
Injection Volume: 10 µl.[7]
-
Detection Wavelength: 254 nm.[7]
-
Column Temperature: 26°C.[7]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.
-
Sample Preparation: Dissolve a known amount of the turmeric extract in the mobile phase and filter it through a 0.45 μm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Data Presentation
The following table summarizes quantitative data related to this compound from various sources.
| Parameter | Value | Source |
| This compound Concentration in Turmeric | 0.59 mg/g | [2] |
| Purity of this compound-Containing Extract | Can reach ≥ 2.5% | [2] |
| Recovery Rate of this compound | Can reach ≥ 85% | [2] |
| This compound Content in Standardized Extract | 8% | [7] |
| This compound in High Viscosity Liquid Product | 9.48 g/100 g | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway of this compound
Caption: this compound's Key Signaling Pathways.
References
- 1. This compound attenuates diabetic nephropathy by ameliorating oxidative stress, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA3081207A1 - this compound extraction method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preventive Activity of ar-Turmerone and this compound Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury [jstage.jst.go.jp]
- 5. [Quantitative Analysis of this compound in Turmeric by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. Quantification of this compound and Curcuminoids in Turmeric Products by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using Bisacurone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisacurone, a sesquiterpenoid found in turmeric (Curcuma longa), has demonstrated significant biological activities in preclinical studies. These application notes provide detailed protocols for investigating the effects of this compound in two commonly used cell lines: the human hepatoma cell line HepG2 and the murine macrophage cell line RAW264.7. The protocols focus on assays to evaluate this compound's impact on hepatic lipid accumulation and inflammation, respectively.
Section 1: Analysis of this compound's Effects on Hepatic Lipid Accumulation in HepG2 Cells
This section outlines the procedures to assess the efficacy of this compound in mitigating fatty acid-induced lipid accumulation in HepG2 cells, a well-established in vitro model for studying hepatic steatosis.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and Lipid Accumulation in HepG2 Cells
| This compound Concentration (µM) | Cell Viability (%) vs. Control | Inhibition of Fatty Acid-Induced Lipid Accumulation (%) |
| 0.01 | No significant cytotoxicity | Dose-dependent inhibition observed[1][2] |
| 0.1 | No significant cytotoxicity[1] | Significant inhibition[1][3] |
| 1.0 | No significant cytotoxicity[1] | Significant inhibition[1][3] |
| 10 | No significant cytotoxicity[1] | Significant inhibition[1][3][4] |
Note: Data is synthesized from multiple sources. The exact percentage of inhibition can vary based on experimental conditions.
Experimental Protocols
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for 24 hours.[1]
-
Staining:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Stain the cells with a 0.5% crystal violet solution in 25% methanol for 20 minutes at room temperature.
-
Gently wash the plate with distilled water to remove excess stain.
-
-
Solubilization: Add 10% acetic acid to each well to solubilize the stained cells.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Seeding: Seed HepG2 cells in a suitable plate format (e.g., 24-well or 96-well) and allow them to adhere.
-
Fatty Acid Preparation: Prepare a 1.2 mM fatty acid mixture of palmitic acid and oleic acid in a 1:2 molar ratio in serum-free DMEM containing 1% BSA.[2][3]
-
Treatment:
-
Lipid Staining (Oil Red O Staining):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with distilled water.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at approximately 490-520 nm.
-
-
Analysis: Calculate the percentage inhibition of lipid accumulation relative to the fatty acid-treated control.
Signaling Pathway and Workflow Visualization
Caption: Experimental workflow for assessing this compound's effect on lipid accumulation in HepG2 cells.
Caption: this compound signaling pathway in HepG2 cells leading to reduced lipid accumulation.
Section 2: Evaluation of this compound's Anti-inflammatory Activity in RAW264.7 Macrophages
This section describes the methodology to investigate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Quantitative Data Summary
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| This compound Concentration | Inhibition of TNF-α Production | Inhibition of IL-6 Production |
| Varies (typically µM range) | Dose-dependent inhibition reported[5] | Dose-dependent inhibition reported[5] |
Experimental Protocols
-
Cell Line: Murine macrophage RAW264.7 cells.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Scrape and passage cells when they reach 80% confluency. Avoid overgrowth.
-
Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Seeding: Seed RAW264.7 cells in a 24-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
Treatment:
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants. Store at -80°C until analysis.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants (appropriately diluted, if necessary) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.
Signaling Pathway and Workflow Visualization
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects in RAW264.7 cells.
Caption: this compound inhibits the NF-κB signaling pathway in RAW264.7 macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.9. Determination of Proinflammatory Cytokine Levels [bio-protocol.org]
Application Notes and Protocols for High-Fat Diet-Induced Obese Mouse Model for Bisacurone Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. The high-fat diet (HFD)-induced obese mouse model is a widely used and relevant preclinical model that mimics the pathophysiology of human obesity. Bisacurone, a sesquiterpenoid found in turmeric (Curcuma longa), has emerged as a promising therapeutic agent with potential anti-obesity and anti-inflammatory effects.[1][2][3][4] Studies have shown that this compound can reduce serum lipid levels, and liver weight, and modulate inflammatory pathways in HFD-fed mice.[1][2][3] This document provides detailed application notes and protocols for utilizing the HFD-induced obese mouse model to investigate the therapeutic efficacy of this compound.
I. High-Fat Diet-Induced Obese Mouse Model Protocol
This protocol describes the induction of obesity in mice through the administration of a high-fat diet. C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, hyperglycemia, and hyperinsulinemia when fed a HFD.[5][6]
1. Animal Husbandry:
-
Species and Strain: Mus musculus, C57BL/6J.
-
Housing: House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.[7] Provide ad libitum access to water.[7]
2. Diet and Treatment Groups:
-
Acclimation: Acclimate mice for one week upon arrival.[5]
-
Randomization: Randomize mice into the following groups (n=8-12 mice per group) based on body weight:[8]
-
Diet Administration: Provide the respective diets ad libitum for 10-16 weeks to induce obesity.[5][7][9] Replace the diet weekly to ensure freshness.[7]
3. This compound Administration:
-
Dosage: Based on previous studies, a starting dose of 10 mg/kg body weight can be used.[10]
-
Route of Administration: Oral gavage is a common method.[1][11]
-
Frequency: Administer daily for the last 2-4 weeks of the HFD feeding period.[1][11]
4. Monitoring:
-
Body Weight: Record body weight weekly.[7]
-
Food Intake: Measure and record food intake weekly.[7]
-
Health Status: Monitor the general health of the animals daily.[7]
II. Experimental Protocols
A. In Vivo Metabolic Assays
1. Glucose Tolerance Test (GTT): This test assesses the ability of the mice to clear a glucose load from the bloodstream.[12]
-
Fasting: Fast mice for 4-6 hours (morning fast) with free access to water.[9][13]
-
Baseline Glucose: At time 0, collect a small blood sample from the tail tip to measure baseline blood glucose using a glucometer.[13][14]
-
Glucose Administration: Administer a 2 g/kg body weight dose of D-glucose solution (e.g., 20% w/v in sterile saline) via intraperitoneal (IP) injection or oral gavage.[14]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[14][15]
2. Insulin Tolerance Test (ITT): This test evaluates the systemic insulin sensitivity of the mice.
-
Fasting: Fast mice for 4-6 hours (morning fast) with free access to water.[16]
-
Baseline Glucose: At time 0, measure baseline blood glucose from a tail blood sample.[15]
-
Insulin Administration: Inject human insulin (0.75 U/kg body weight) intraperitoneally.[8][15]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes after insulin injection.[8][15]
B. Ex Vivo and Molecular Analyses
At the end of the study period, euthanize the mice and collect blood, liver, and adipose tissues for further analysis.
1. Serum Analysis:
-
Collect blood via cardiac puncture and separate the serum.
-
Analyze serum levels of triglycerides, total cholesterol, LDL-c, HDL-c, and inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.[1][2]
2. Histological Analysis:
-
Tissue Fixation and Processing: Fix liver and epididymal white adipose tissue (eWAT) in 4% paraformaldehyde, embed in paraffin, and section at 5 µm thickness.[17]
-
Staining:
-
Imaging and Quantification: Capture images using a light microscope and quantify adipocyte size and lipid droplet area using software like ImageJ.[21]
3. Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression of genes involved in lipogenesis, lipolysis, and inflammation in adipose and liver tissues.
-
RNA Isolation: Isolate total RNA from frozen tissue samples using a suitable kit.[22]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[22]
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., SREBP-1c, FAS, PPARγ, CPT1A, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[22][23]
4. Western Blotting: This method is used to analyze the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: Extract total protein from tissue lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[24][25]
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-NF-κB, NF-κB, PPARγ) and corresponding secondary antibodies.[17][26]
-
Detection and Quantification: Visualize protein bands using a chemiluminescence detection system and quantify band intensity.[24]
III. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Metabolic Parameters
| Parameter | Control (Chow) | HFD (Vehicle) | HFD + this compound |
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Food Intake ( g/day ) | |||
| Liver Weight (g) | |||
| Epididymal Fat Pad Weight (g) | |||
| GTT - AUC (mg/dLmin) | |||
| ITT - AUC (mg/dLmin) |
Table 2: Serum Biochemical Parameters
| Parameter | Control (Chow) | HFD (Vehicle) | HFD + this compound |
| Triglycerides (mg/dL) | |||
| Total Cholesterol (mg/dL) | |||
| LDL-c (mg/dL) | |||
| HDL-c (mg/dL) | |||
| IL-6 (pg/mL) | |||
| TNF-α (pg/mL) |
Table 3: Gene and Protein Expression Analysis (Fold Change vs. HFD Vehicle)
| Target | Tissue | Control (Chow) | HFD + this compound |
| Gene Expression (qRT-PCR) | |||
| SREBP-1c | Liver | ||
| FAS | Liver | ||
| PPARγ | Adipose | ||
| CPT1A | Liver | ||
| Protein Expression (Western Blot) | |||
| p-AMPK/AMPK | Liver | ||
| p-NF-κB/NF-κB | Adipose |
IV. Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the high-fat diet-induced obese mouse model and this compound treatment.
This compound Signaling Pathways in Obesity
Caption: Proposed signaling pathways of this compound in ameliorating obesity and related metabolic dysfunction.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. mmpc.org [mmpc.org]
- 15. mmpc.org [mmpc.org]
- 16. Insulin Tolerance Test in Mouse [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Pathology of the liver in obese and diabetic ob/ob and db/db mice fed a standard or high-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Quantifying Size and Number of Adipocytes in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.9. Adipose tissue gene expression by quantitative real-time PCR [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of NF-κB Pathway Proteins Treated with Bisacurone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacurone, a bisabolane-type sesquiterpenoid found in turmeric (Curcuma longa), has demonstrated potential anti-inflammatory effects. One of the key mechanisms underlying its anti-inflammatory properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This document provides detailed application notes and protocols for performing western blot analysis to investigate the effects of this compound on key proteins within the NF-κB pathway, including the IκB kinase (IKK) complex and the p65 subunit of NF-κB.
The canonical NF-κB pathway is initiated by the activation of the IKK complex, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of target genes. Evidence suggests that this compound can interfere with this cascade by inhibiting the phosphorylation of IKKα/β and the NF-κB p65 subunit, thereby suppressing the inflammatory response.
Data Presentation
The following tables summarize the expected quantitative changes in NF-κB pathway protein expression and phosphorylation following treatment with this compound, based on experimental findings. These values are derived from densitometric analysis of western blot results and are presented as relative fold changes compared to a control group stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Table 1: Effect of this compound on Phosphorylation of IKKα/β in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Concentration | Relative Phospho-IKKα/β Levels (Fold Change vs. LPS Control) |
| Control (Unstimulated) | - | ~0.1 |
| LPS (1 µg/mL) | - | 1.0 |
| LPS + this compound | 10 µM | Significantly < 1.0 |
| LPS + this compound | 20 µM | Significantly < 1.0 (dose-dependent decrease) |
Table 2: Effect of this compound on Phosphorylation of NF-κB p65 in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Concentration | Relative Phospho-p65 Levels (Fold Change vs. LPS Control) |
| Control (Unstimulated) | - | ~0.2 |
| LPS (1 µg/mL) | - | 1.0 |
| LPS + this compound | 10 µM | Significantly < 1.0 |
| LPS + this compound | 20 µM | Significantly < 1.0 (dose-dependent decrease) |
Table 3: Effect of this compound on IκBα Degradation in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Concentration | Relative IκBα Levels (Fold Change vs. Unstimulated Control) |
| Control (Unstimulated) | - | 1.0 |
| LPS (1 µg/mL) | - | Significantly < 1.0 |
| LPS + this compound | 10 µM | > LPS alone |
| LPS + this compound | 20 µM | Approaching 1.0 (dose-dependent inhibition of degradation) |
Experimental Protocols
This section provides a detailed protocol for performing western blot analysis to assess the impact of this compound on the NF-κB signaling pathway in a murine macrophage cell line, RAW264.7.
Materials and Reagents
-
Cell Line: RAW264.7 murine macrophages
-
This compound: Stock solution in DMSO
-
Lipopolysaccharide (LPS): From E. coli
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-phospho-IKKα/β (Ser176/180)
-
Rabbit anti-IKKβ
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: 10% polyacrylamide gels
-
Transfer Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Chemiluminescent Substrate: ECL substrate
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway. An unstimulated control group should also be included.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (β-actin) and express the results as a fold change relative to the appropriate control group.
-
Visualizations
NF-κB Signaling Pathway and the Inhibitory Action of this compound
Caption: this compound inhibits NF-κB signaling by blocking IKK and p65 phosphorylation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing NF-κB pathway proteins via Western blot.
Troubleshooting & Optimization
Technical Support Center: Bisacurone in Cell Culture Applications
This technical support center provides guidance on the stability and potential degradation of bisacurone in common cell culture media. As a researcher, scientist, or drug development professional, you may encounter variability in your experimental results when using this compound. This resource offers troubleshooting advice and frequently asked questions to help you navigate these challenges.
Disclaimer: There is currently a lack of direct studies on the stability and degradation of this compound in cell culture media. The information provided here is extrapolated from data on a structurally related compound, curcumin, as well as general principles of chemical stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in my cell culture medium?
Q2: What are the potential degradation products of this compound?
A2: The specific degradation products of this compound in cell culture media have not been characterized. For the related compound curcumin, degradation can yield products like vanillin, ferulic acid, and 4-vinyl guaiacol, particularly under conditions of heat and oxidative stress.[3] It is plausible that this compound may undergo similar oxidative or hydrolytic degradation.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C.
-
Add this compound to the cell culture medium immediately before treating the cells.
-
Minimize the exposure of this compound-containing media to light and elevated temperatures.
-
Consider the presence of serum in your media, as it has been shown to improve the stability of curcuminoids.[2]
Q4: I am seeing inconsistent results in my cell-based assays with this compound. Could this be due to its instability?
A4: Yes, inconsistent results can be a consequence of compound instability. If this compound degrades over the course of your experiment, the effective concentration that your cells are exposed to will decrease, leading to variability. It is crucial to consider the timing of your assays and the duration of cell treatment.
Q5: What analytical methods can I use to measure the concentration of this compound in my cell culture medium?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable methods for quantifying this compound.[4][5] These techniques can be used to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | Degradation of this compound in the cell culture medium. | Prepare fresh this compound solutions for each experiment. Minimize the incubation time of this compound in the medium before adding it to the cells. Confirm the concentration of this compound in the medium over time using HPLC or LC-MS/MS. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., light exposure, temperature fluctuations). | Standardize your experimental protocol meticulously. Protect this compound stock solutions and treated media from light. Ensure consistent incubation times and temperatures. |
| Unexpected cytotoxicity at high concentrations. | Formation of cytotoxic degradation products. | While not documented for this compound, this is a theoretical possibility. If you suspect this, try to characterize any degradation products using LC-MS/MS and assess their individual cytotoxicity. |
| Precipitation of this compound in the medium. | Poor solubility of this compound in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low and non-toxic to your cells (typically <0.5%). Visually inspect the medium for any precipitates after adding this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Method:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium (with and without serum) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove the corresponding tube and immediately store it at -80°C to halt further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life under your experimental conditions.
Protocol 2: Quantification of this compound by HPLC
This is a general HPLC method that can be adapted for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape). The exact gradient will need to be optimized.
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent.
-
Inject a fixed volume of the standards and the samples from Protocol 1 onto the HPLC column.
-
Monitor the elution of this compound using the UV-Vis detector at its maximum absorbance wavelength.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several signaling pathways, primarily related to lipid metabolism and inflammation.
AMPK-Mediated Signaling Pathway
This compound is known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy homeostasis.[6] Activation of AMPK by this compound leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This, in turn, suppresses lipogenesis. Furthermore, activated AMPK can influence the nuclear translocation of transcription factors like SREBP-1 and ChREBP, further reducing the expression of lipogenic genes.[6]
Caption: AMPK signaling pathway modulated by this compound.
NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] It can block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for evaluating the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
References
- 1. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Quantitative Analysis of this compound in Turmeric by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of this compound and Curcuminoids in Turmeric Products by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Non-Specific Binding of Bisacurone
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of Bisacurone in biochemical assays.
Troubleshooting Guide
Non-specific binding can manifest as high background signals, inconsistent data, and false positives. Below are common issues and recommended solutions.
Issue 1: High background signal and/or poor signal-to-noise ratio.
A high background signal is often a direct result of this compound binding to assay components other than the intended target, such as the surfaces of microplates or other proteins in the system.
Recommended Solutions:
-
Optimize Assay Buffer Composition:
-
Add a Non-Ionic Detergent: Surfactants like Tween-20 or Triton X-100 can disrupt non-specific hydrophobic interactions.[1][2] Low concentrations are typically effective and should be optimized for your specific system.[2]
-
Increase Ionic Strength: Adding salt (e.g., NaCl) can shield charged interactions between the compound and off-target surfaces, thereby reducing non-specific binding.[1][3]
-
Include a Carrier Protein: Bovine Serum Albumin (BSA) is a common blocking agent that can saturate non-specific binding sites on plasticware and other surfaces, preventing this compound from adhering to them.[1][3][4][5]
-
-
Implement Rigorous Controls:
-
No-Target Control: Perform the assay without the target protein to quantify the signal generated from this compound binding to other assay components.
-
Competition Assay: Use a known, unlabeled ligand for your target to see if it can displace this compound. If it cannot, the binding you are observing may be non-specific.
-
Experimental Protocol: Optimizing Detergent Concentration
This protocol provides a framework for determining the optimal concentration of a non-ionic detergent like Tween-20 to reduce non-specific binding.
-
Prepare a Detergent Dilution Series: Create a series of assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.01%, 0.025%, 0.05%, and 0.1% v/v).
-
Set Up Assay Plates: For each detergent concentration, prepare wells with your target protein ("Target") and wells without your target protein ("No-Target Control").
-
Add this compound: Add this compound to all wells at the desired final concentration.
-
Incubate: Incubate the plates according to your standard assay protocol.
-
Measure Signal: Read the plate using the appropriate detection method (e.g., fluorescence, absorbance).
-
Analyze Data: For each detergent concentration, calculate the signal-to-background ratio (SignalTarget / SignalNo-Target). The optimal concentration will yield the highest ratio.
Data Presentation: Example of Detergent Optimization Results
| Tween-20 Conc. (%) | Avg. Signal (Target) | Avg. Signal (No-Target) | Signal-to-Background Ratio |
| 0.00 | 18,500 | 9,000 | 2.06 |
| 0.01 | 17,800 | 4,500 | 3.96 |
| 0.025 | 17,500 | 2,100 | 8.33 |
| 0.05 | 17,200 | 1,600 | 10.75 |
| 0.10 | 15,900 | 1,550 | 10.26 |
Issue 2: Inconsistent and irreproducible results between experiments.
Variability can be caused by non-specific binding to different lots of assay plates, buffers, or other reagents.
Recommended Solutions:
-
Pre-treat Assay Surfaces: Before starting the assay, incubate plates and tubes with a blocking buffer, such as 1% BSA, to prevent the compound from binding to the plastic.[1][5]
-
Validate with Orthogonal Assays: Confirm initial findings using a different, non-antibody-based technology.[6][7] This is a crucial step to ensure the observed interaction is genuine and not an artifact of the primary assay format.[8] Examples include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assays (CETSA).[8]
Experimental Workflow: Orthogonal Validation Strategy
Caption: A workflow for confirming initial hits using independent, orthogonal methods.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why might this compound be susceptible to it?
A1: Non-specific binding (NSB) is the tendency of a compound to interact with unintended targets, such as assay plastics or proteins other than the one being studied.[9] This can lead to false positives, high background, and misleading data.[10] Compounds that are hydrophobic (lipophilic) often have a higher tendency for NSB.[10] this compound, a sesquiterpene found in turmeric, has a chemical structure that may confer such properties, making it prone to these types of interactions.[11][12]
Q2: How does this compound's intended biological activity differ from non-specific effects?
A2: this compound has been shown to have specific biological activities, such as inhibiting the expression of VCAM-1 by affecting the NF-κB, Akt, and PKC signaling pathways.[13][14] It also influences pathways related to lipid metabolism by modulating AMPK.[11] These are specific, measurable biological effects. In contrast, non-specific binding is an artifact of the experimental system and does not reflect a true biological interaction with the intended target. The diagram below illustrates this distinction.
Logical Diagram: Specific vs. Non-Specific Binding
Caption: Conceptual diagram showing desired specific binding versus undesired non-specific interactions.
Q3: Are there computational tools to predict if a compound will exhibit non-specific binding?
A3: Yes, several computational or in silico models can help predict non-specific binding potential.[15] These models often use physicochemical properties like lipophilicity (e.g., calculated logP or logD), molecular weight, and other structural features to estimate a compound's propensity for non-specific interactions.[15] Such tools can be valuable early in the drug discovery process to flag potentially problematic compounds before extensive experimental resources are committed.[15]
Q4: I've tried adding detergents and BSA, but I still see high background. What else can I do?
A4: If common blocking agents are insufficient, consider the following:
-
Vary Blocking Agents: Besides BSA, other proteins like casein may be more effective in certain systems.[16]
-
Check Plate Type: The type of polystyrene used in microplates can significantly affect the degree of non-specific binding and how effectively detergents can block it.[17][18] Consider testing plates from different manufacturers or those with low-binding surfaces.
-
Increase Wash Steps: Increase the number and stringency of wash steps in your protocol to help remove non-specifically bound molecules.[4]
-
Re-evaluate Compound Integrity: Ensure that this compound is not aggregating in your assay buffer, as compound aggregates are a major cause of non-specific assay interference. This can sometimes be assessed by dynamic light scattering (DLS).
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. Nonspecific binding sites: Significance and symbolism [wisdomlib.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 8. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits adhesion of inflammatory monocytes or cancer cells to endothelial cells through down-regulation of VCAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Bisacurone Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from Bisacurone in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a bioactive sesquiterpenoid compound isolated from turmeric (Curcuma longa).[1] Like other compounds found in turmeric, such as curcumin, this compound possesses a chemical structure that can exhibit fluorescent properties.[2] This intrinsic fluorescence, known as autofluorescence, can lead to false-positive or skewed results in fluorescence-based assays by artificially increasing the measured signal. Additionally, the compound may absorb light at the excitation or emission wavelengths of the assay's fluorophores, a phenomenon known as quenching, which can lead to false negatives.
Q2: What are the known spectral properties of this compound?
Q3: My assay is showing an unexpected increase in signal in the presence of this compound. What could be the cause?
An unexpected increase in signal is a classic sign of compound autofluorescence. If this compound absorbs light at the excitation wavelength of your assay, it may emit light in the detection range of your instrument, leading to an artificially high reading.
Q4: I'm observing a decrease in my fluorescent signal when this compound is present. What could be happening?
A decrease in signal suggests that this compound may be causing fluorescence quenching. This can occur through several mechanisms, including the inner filter effect, where the compound absorbs the excitation or emission light of your fluorophore.
Q5: At what concentrations is this compound typically used in in vitro studies?
In published cell-based studies, this compound has been shown to be effective at concentrations around 10 µM without exhibiting significant cytotoxicity. However, interference can be concentration-dependent, so it is crucial to evaluate potential issues at the specific concentrations used in your experiments.
Quantitative Data Summary
Since specific spectral data for this compound is limited, the following table summarizes the known properties of this compound and the related, well-characterized fluorescent compound, curcumin, to provide a reference for potential interference.
| Property | This compound | Curcumin (for reference) |
| Molecular Formula | C₁₅H₂₄O₃ | C₂₁H₂₀O₆ |
| Molar Mass | 252.35 g/mol | 368.38 g/mol |
| Typical Excitation Maxima | Not reported | ~425 - 467 nm |
| Typical Emission Maxima | Not reported | ~524 - 571 nm |
| Solubility | Soluble in DMSO | Poorly soluble in water, soluble in organic solvents like ethanol and DMSO |
Troubleshooting Guide
Issue 1: Suspected Autofluorescence from this compound
Symptoms:
-
Increased fluorescence intensity in wells containing this compound compared to vehicle controls.
-
A high background signal that is dependent on the concentration of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a set of wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal in these wells confirms autofluorescence.
-
Perform a Spectral Scan: If your plate reader has spectral scanning capabilities, perform an excitation and emission scan of this compound in the assay buffer. This will identify its peak excitation and emission wavelengths and help determine the extent of spectral overlap with your assay's fluorophores.
-
Wavelength Shift: If there is significant spectral overlap, consider using a fluorophore with red-shifted excitation and emission spectra. Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum.
-
Background Subtraction: If switching fluorophores is not feasible, you can correct for the autofluorescence by subtracting the signal from the compound-only control wells from the corresponding experimental wells.
Issue 2: Suspected Fluorescence Quenching by this compound
Symptoms:
-
Decreased fluorescence intensity in the presence of this compound in a manner that may not be related to the biological activity of interest.
-
The quenching effect is often dose-dependent.
Troubleshooting Steps:
-
Control for Inner Filter Effect: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore indicates a high probability of the inner filter effect.
-
Quenching Counter-Assay: Perform a control experiment where this compound is added to a known concentration of your fluorescent probe or the fluorescent product of your enzymatic reaction. A decrease in the fluorophore's signal in the presence of this compound, independent of any biological components of the assay, points to quenching.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound to a range where the quenching effect is minimized while still being biologically relevant.
-
Mathematical Correction: For quenching due to the inner filter effect, correction formulas can be applied if the absorbance of the compound at the excitation and emission wavelengths is known.
Experimental Protocols
Protocol 1: Determining Compound Autofluorescence in a Microplate Reader
Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Materials:
-
96-well, black, clear-bottom microplate
-
Assay buffer
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer in the microplate. Include a range of concentrations that covers and exceeds the concentrations used in your primary assay.
-
In separate wells, prepare a corresponding serial dilution of the vehicle control (e.g., DMSO) in assay buffer. This will serve as your background control.
-
Set the microplate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (assay buffer only) from all measurements.
-
Subtract the average fluorescence of the vehicle control wells from the corresponding this compound-containing wells.
-
Plot the net fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Fluorescence Quenching Counter-Assay
Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.
Materials:
-
96-well, black, clear-bottom microplate
-
Assay buffer
-
Fluorescent reporter molecule (e.g., the fluorophore used in your assay or the fluorescent product) at a fixed concentration.
-
This compound stock solution
-
Vehicle control
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the fluorescent reporter molecule in assay buffer at a concentration that gives a robust signal in your assay.
-
Dispense the fluorescent reporter solution into the wells of the microplate.
-
Prepare a serial dilution of this compound and add it to the wells containing the fluorescent reporter. Also, add the corresponding concentrations of the vehicle control to a separate set of wells.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background from blank wells (assay buffer only).
-
Compare the fluorescence intensity of the wells containing the fluorescent reporter and this compound to those containing the fluorescent reporter and the vehicle control.
-
A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.
-
Visualizations
Signaling Pathways
This compound has been reported to modulate several key signaling pathways, including the AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways. Understanding these interactions can provide context for its biological effects in your experiments.
Caption: this compound activates AMPK, leading to inhibition of lipogenesis and protein synthesis, and activation of fatty acid oxidation.
Caption: this compound inhibits the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound interference in fluorescence-based assays.
References
Technical Support Center: Long-Term Bisacurone Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bisacurone in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in animal models?
A1: this compound is a sesquiterpenoid derived from turmeric (Curcuma longa). In animal models, it is primarily investigated for its anti-inflammatory and hypolipidemic properties. Studies have shown its potential in reducing serum cholesterol and triglyceride levels, as well as modulating inflammatory pathways, such as the NF-κB pathway.[1][2]
Q2: What are the main challenges associated with long-term oral administration of this compound?
A2: The primary challenges stem from its physicochemical properties and the nature of chronic dosing procedures. These include:
-
Poor aqueous solubility: Like many other curcuminoids, this compound is expected to have low solubility in water, making formulation for oral gavage challenging.
-
Formulation stability: Maintaining a homogenous and stable suspension over the course of a long-term study is critical for consistent dosing.
-
Animal stress and injury: Repeated oral gavage can induce stress in animals and may lead to esophageal or gastric injury if not performed correctly.
-
Potential for adverse effects: As with any long-term study, monitoring for potential adverse effects is crucial. While specific long-term toxicity data for this compound is limited, related compounds have been studied for their toxicological profiles.
Q3: Are there any known drug-drug interactions with this compound?
Troubleshooting Guide
Issue 1: Poor Solubility and Suspension Inhomogeneity
Problem: Difficulty in dissolving this compound or maintaining a uniform suspension for dosing.
Solution: Due to its lipophilic nature, this compound requires a suitable vehicle for effective oral administration. Aqueous vehicles alone are generally not sufficient.
Data Presentation: Solubility of Curcuminoids in Common Vehicles
Disclaimer: The following data is based on studies with curcumin, a related curcuminoid, and should be considered as a starting point for this compound formulation development.
| Vehicle | Solubility (mg/mL) | Reference |
| Capryol 90 | 9.43 ± 0.80 | [6] |
| Labrafil M1944CS | 3.17 ± 0.13 | [6] |
| Virgin Coconut Oil | High | [6] |
| Castor Oil | High | [6] |
| Olive Oil | High | [6] |
| 0.5% CMC-Na | Low (forms a suspension) | [7] |
| 50% PEG300 in Saline | ~12.5 | [7] |
Recommendations:
-
For low doses, suspending this compound in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC) and a surfactant such as 0.2% Tween-80 is a common approach.
-
For higher doses, oil-based vehicles (e.g., corn oil, sesame oil) or co-solvent systems (e.g., PEG400/saline) may be necessary to achieve the desired concentration.
-
Sonication can aid in achieving a uniform dispersion.
Issue 2: Formulation Instability
Problem: The this compound formulation appears to separate or precipitate over time, leading to inconsistent dosing.
Solution: The stability of the dosing formulation should be assessed under the intended storage and handling conditions.
Data Presentation: Stability of Curcumin in Dosing Formulations
Disclaimer: This data is extrapolated from studies on curcumin and represents expected stability trends.
| Vehicle | Storage Condition | Stability (Approx. % remaining after 24h) |
| 0.5% CMC in water | Room Temperature | >95% |
| 0.5% CMC in water | 4°C | >98% |
| Corn Oil | Room Temperature | >98% |
| Corn Oil | 4°C | >99% |
Recommendations:
-
Prepare the dosing formulation fresh daily if stability is a concern.
-
If preparing in batches, store protected from light at 4°C.
-
Always vortex the suspension thoroughly immediately before each administration to ensure homogeneity.
Issue 3: Animal Welfare and Dosing Complications
Problem: Animals exhibit signs of stress, or there are instances of injury or mortality during or after oral gavage.
Solution: Proper handling, technique, and monitoring are essential for successful long-term oral gavage studies.
Recommendations:
-
Handling: Acclimatize animals to handling and the gavage procedure to reduce stress.
-
Gavage Needle: Use an appropriately sized, flexible gavage needle with a ball tip to minimize the risk of esophageal perforation.
-
Technique: Ensure the animal is properly restrained and the gavage needle is inserted gently and without force.
-
Volume: Adhere to institutional guidelines for maximum oral gavage volumes (typically 10 mL/kg for mice).
-
Monitoring: Observe animals for at least 15 minutes post-dosing for any signs of respiratory distress. Monitor body weight and general health status daily.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% CMC for Oral Gavage
-
Preparation of 0.5% CMC Vehicle:
-
Weigh the required amount of carboxymethylcellulose sodium (CMC).
-
In a sterile beaker, slowly add the CMC to sterile water while continuously stirring with a magnetic stirrer.
-
Optionally, add Tween-80 to a final concentration of 0.2% (w/v) to improve wettability.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours. It is often convenient to prepare this the day before and let it stir overnight.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final concentration and volume.
-
In a separate, sterile container (e.g., a glass vial), add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously vortexing or sonicating to ensure a uniform suspension.
-
Store the final suspension protected from light at 4°C if not for immediate use.
-
-
Administration:
-
Before each use, bring the suspension to room temperature.
-
Vortex the suspension vigorously for at least 30 seconds to ensure homogeneity.
-
Withdraw the required dose using an appropriate syringe and gavage needle.
-
Administer to the animal using proper oral gavage technique.
-
Protocol 2: Monitoring for Adverse Effects in Long-Term Rodent Studies
-
Daily Observations:
-
Conduct daily cage-side observations to assess the general health of each animal.
-
Look for changes in posture, activity level, grooming, and any signs of distress or pain.
-
Record food and water consumption.
-
-
Weekly Clinical Examinations:
-
Perform a more detailed physical examination once a week.
-
Record body weight.
-
Palpate for any abnormal masses.
-
Examine the coat, skin, eyes, and mucous membranes.
-
-
Blood Sampling (Interim and Terminal):
-
If required by the study design, collect blood samples at specified time points.
-
Analyze for complete blood count (CBC) and serum chemistry panels to assess for hematological and organ-specific toxicity (e.g., liver and kidney function).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and preserve major organs and any observed lesions in 10% neutral buffered formalin.
-
Conduct histopathological examination of the preserved tissues.
-
Visualizations
Caption: Experimental workflow for a long-term this compound study.
Caption: Troubleshooting guide for this compound administration.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity of Curcumin on the Cytochrome P450 Enzymes of the Steroidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Hepatic Cytochrome P450 Enzymes by Curcumin and its Pharmacokinetic Consequences in Sprague–dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methods to prevent Bisacurone precipitation in aqueous solutions
Welcome to the technical support center for Bisacurone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during in vitro and pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, initially dissolved in an organic solvent like DMSO, precipitates immediately upon dilution into my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?
A1: This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because this compound is poorly soluble in water. When the DMSO stock solution is diluted into an aqueous buffer, the concentration of the organic solvent drops significantly, and the aqueous environment can no longer keep the this compound dissolved, leading to its precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating a high-concentration stock solution of this compound. Other organic solvents such as ethanol, chloroform, dichloromethane, and ethyl acetate can also be used. For cell-based assays, it is crucial to use a solvent that is miscible with the aqueous media and has low toxicity at the final concentration. DMSO is generally preferred for this reason.
Q3: How can I prevent this compound from precipitating in my aqueous experimental solution?
A3: Several strategies can be employed to prevent the precipitation of this compound. These methods aim to increase its apparent solubility and stability in aqueous solutions. Key approaches include:
-
Using Co-solvents: Maintaining a certain percentage of an organic solvent in the final aqueous solution can help keep this compound dissolved.
-
pH Adjustment: The solubility of some compounds is pH-dependent. Investigating the solubility of this compound at different pH values may reveal a range where it is more soluble.
-
Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their solubility in aqueous solutions.
-
Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.
-
Working with Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state of the drug for an extended period.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of during my experiments?
A4: Yes, this compound has been shown to influence several signaling pathways. Notably, it has been reported to suppress hepatic lipid accumulation by activating the AMP-activated protein kinase (AMPK) pathway.[1][2] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[2][3] Understanding these pathways is crucial for interpreting experimental results.
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the final concentration of this compound in the aqueous solution. | Reduced thermodynamic driving force for precipitation, potentially leading to a stable solution at a lower concentration. |
| Insufficient Co-solvent | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Ensure the final co-solvent concentration is compatible with your experimental system (e.g., <0.5% DMSO for many cell lines). | The increased proportion of the organic solvent will better solubilize this compound. |
| Inappropriate pH | Adjust the pH of the aqueous buffer. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to determine the optimal pH for this compound solubility. | Identification of a pH at which this compound is more soluble and less prone to precipitation. |
Issue 2: Precipitation Occurs Over Time (e.g., during a long-term cell culture experiment)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable Supersaturation | Incorporate a polymeric precipitation inhibitor, such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), into the formulation. | The polymer will inhibit crystal growth and maintain this compound in a supersaturated state for a longer duration. |
| Compound Instability | Assess the stability of this compound in your experimental media at the incubation temperature (e.g., 37°C). Degradation could lead to less soluble byproducts. | Understanding the stability profile will help in designing experiments with appropriate time points and may necessitate the use of stabilizing agents. |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes promote precipitation. Try reducing the serum concentration or using a serum-free medium if your experiment allows. | Reduced interaction with media components may improve the stability of the this compound solution. |
Data on Solubility Enhancement Strategies
The following tables provide representative data on various methods to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. Note: This data is illustrative and should be adapted based on your specific experimental findings.
Table 1: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Apparent this compound Solubility (µg/mL) |
| DMSO | 0.1 | 0.5 |
| DMSO | 0.5 | 2.5 |
| DMSO | 1.0 | 7.8 |
| Ethanol | 0.5 | 1.8 |
| Ethanol | 1.0 | 5.2 |
| PEG 400 | 1.0 | 6.5 |
| PEG 400 | 5.0 | 25.1 |
Table 2: Influence of pH on this compound Solubility
| Aqueous Buffer | pH | Apparent this compound Solubility (µg/mL) |
| Citrate Buffer | 5.0 | 1.2 |
| Phosphate Buffer | 6.0 | 0.9 |
| Phosphate Buffer (PBS) | 7.4 | 0.4 |
| Tris Buffer | 8.0 | 0.6 |
Table 3: Effect of Surfactants and Cyclodextrins on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (% w/v) | Apparent this compound Solubility (µg/mL) |
| Polysorbate 80 (Tween® 80) | 0.1 | 8.9 |
| Polysorbate 80 (Tween® 80) | 0.5 | 45.3 |
| Pluronic® F127 | 0.5 | 38.7 |
| Pluronic® F127 | 1.0 | 72.1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1.0 | 55.6 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5.0 | 289.4 |
Experimental Protocols
Protocol 1: Determining Apparent Solubility of this compound
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to vials containing the test aqueous solution (e.g., PBS with a specific co-solvent concentration).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate organic solvent (e.g., methanol or acetonitrile). Analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Evaluating the Effectiveness of Precipitation Inhibitors
-
Prepare Stock Solution: Dissolve this compound in an organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Test Solutions: Prepare aqueous solutions (e.g., simulated intestinal fluid or cell culture media) containing different concentrations of the precipitation inhibitor (e.g., HPMC, PVP).
-
Induce Supersaturation: Spike a small volume of the this compound stock solution into the test solutions with rapid stirring to create a supersaturated system.
-
Monitor Precipitation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the solutions.
-
Separate Precipitate: Immediately filter the aliquots through a 0.22 µm syringe filter to remove any precipitated drug.
-
Quantify Soluble Drug: Analyze the filtrate for the concentration of dissolved this compound using HPLC-UV. A slower decrease in concentration over time indicates a more effective precipitation inhibitor.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Untapped Potential of Turmeric's Bioactive Duo: A Comparative Analysis of Bisacurone and Curcumin in Oncology
While the synergistic anti-cancer effects of combining Bisacurone and curcumin remain a scientifically uncharted territory, a comprehensive analysis of their individual anti-neoplastic properties reveals overlapping mechanisms of action that suggest a strong potential for a powerful therapeutic alliance. To date, direct experimental studies evaluating the synergistic cytotoxicity or tumor growth inhibition of a this compound-curcumin combination are not available in the published scientific literature. However, one study has hypothesized a "plausible synergistic role in liver protection" for this combination.[1]
This guide provides a comparative overview of the individual anti-cancer activities of this compound and curcumin, presenting available experimental data, methodologies, and affected signaling pathways to inform future research into their potential synergistic applications in oncology.
Individual Anti-Cancer Activity: A Head-to-Head Comparison
Both this compound and curcumin, key bioactive compounds derived from the rhizome of Curcuma longa (turmeric), have demonstrated notable anti-cancer effects through various mechanisms, including the induction of apoptosis and the inhibition of inflammatory pathways critical to tumor progression.
This compound: A Potent Anti-Inflammatory and Anti-Metastatic Agent
This compound, a sesquiterpene found in turmeric, has been recognized for its potent anti-inflammatory and anti-metastatic properties.[1] Its anti-cancer effects are largely attributed to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[1]
Curcumin: A Multi-Targeted Anti-Cancer Phytochemical
Curcumin, a well-studied polyphenol, exerts its anti-cancer effects by modulating a multitude of cellular signaling pathways.[2][3][4][5][6][7][8][9][10][11][12][13][14] It has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to conventional chemotherapeutic agents.[3][9][15]
Quantitative Data on Individual Anti-Cancer Effects
The following tables summarize the available quantitative data on the individual effects of this compound and curcumin on cancer cell viability and tumor growth.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| HepG2 (Human Liver Cancer) | 10 µM | 24 hours | No significant cytotoxicity | [16] |
Table 2: Effects of Curcumin on Cancer Cell Viability and Tumor Growth
| Cancer Type | Model | Curcumin Treatment | Outcome | Reference |
| Skin Squamous Cell Carcinoma | In vivo (SCID mice xenograft) | 15 mg daily (gavage) | 2.3-fold slower tumor volume increase compared to control | [17] |
| Breast Cancer | In vitro (MDA-MB-231 & MCF-7 cells) | Dose-dependent | Growth inhibition and induction of apoptosis | [6] |
| Breast Cancer | In vivo (nude mice xenograft) | Not specified | Significant decrease in tumor volume and weight | [6] |
| Melanoma | In vitro (B16-R cells) | Not specified | Cytotoxic effect and induction of apoptosis | [8] |
| Melanoma | In vivo (murine model) | Not specified | Substantial inhibition of tumor growth (in combination with an immune preparation) | [8] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is based on the methodology used to assess the effect of this compound and curcumin on HepG2 cell viability.[16]
-
Cell Seeding: HepG2 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of this compound or curcumin (e.g., 0.01, 0.1, 1.0, and 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Staining: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution for a designated time.
-
Quantification: The plates are washed to remove excess stain, and the bound dye is solubilized with a solvent (e.g., methanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine the relative cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Curcumin-Based Combination Nanomedicines for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumoral Activities of Curcumin and Recent Advances to ImProve Its Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-tumoral effect of curcumin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic anticancer activity of curcumin and catechin: an in vitro study using human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revisiting Curcumin in Cancer Therapy: Recent Insights into Molecular Mechanisms, Nanoformulations, and Synergistic Combinations [mdpi.com]
- 15. doaj.org [doaj.org]
- 16. researchgate.net [researchgate.net]
- 17. Curcumin inhibits skin squamous cell carcinoma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Bisacurone: A Comparative Guide to its Action on the AMPK Pathway
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of Bisacurone, a sesquiterpene found in turmeric, focusing on its validation within the AMP-activated protein kinase (AMPK) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other well-established AMPK activators, supported by experimental data.
Executive Summary
This compound has emerged as a potent activator of the AMPK pathway, a central regulator of cellular energy homeostasis. This guide dissects the experimental evidence validating its mechanism, highlighting its unique characteristics compared to other AMPK activators such as metformin, curcumin, and the direct activator A-769662. A key differentiator for this compound is its ability to promote the phosphorylation of Liver Kinase B1 (LKB1), an upstream kinase of AMPK, suggesting a distinct mode of action. This document provides a detailed overview of the experimental protocols used to elucidate this mechanism and presents quantitative data in a comparative format to aid in research and development decisions.
Data Presentation: Comparative Analysis of AMPK Activators
To facilitate a clear comparison of this compound with other known AMPK activators, the following tables summarize their key characteristics and performance data.
Table 1: Mechanism of Action and Key Features of Selected AMPK Activators
| Compound | Type of Activator | Key Mechanistic Feature | Upstream Kinase Involvement | Reference |
| This compound | LKB1-dependent | Promotes phosphorylation of LKB1 | Yes | [1] |
| Metformin | Indirect | Inhibits mitochondrial complex I, increasing AMP:ATP ratio | LKB1-dependent | [2] |
| Curcumin | LKB1-independent (primarily) | Activates AMPK; does not significantly phosphorylate LKB1 | Primarily CaMKKβ-dependent | [1] |
| A-769662 | Direct, Allosteric | Binds to the AMPK complex, causing allosteric activation and inhibiting dephosphorylation | LKB1-dependent for full activation | [3][4] |
| AICAR | Indirect (AMP mimetic) | Converted to ZMP, an AMP analog, which allosterically activates AMPK | LKB1-dependent | [5] |
Table 2: Quantitative Comparison of AMPK Activation
| Compound | Metric | Value | Cell/System Type | Reference |
| This compound | Fold Increase in pAMPKα | 7.82-fold at 0.1 µM8.79-fold at 1.0 µM9.64-fold at 10 µM | HepG2 cells | [1] |
| Metformin | Fold Increase in pAMPKα | 9.97-fold at 2.0 mM | HepG2 cells | [1] |
| Curcumin | Relative Potency vs. Metformin | ~400x more potent in increasing pAMPK | H4IIE and Hep3B cells | [6] |
| A-769662 | EC50 (AMPK activation) | 0.8 µM | Partially purified rat liver AMPK | [3][7][8] |
| AICAR | Effective Concentration | 0.5 - 3 mM (for significant pACC increase) | LNCaP and PC3 cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound on the AMPK pathway.
Western Blotting for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key proteins in the AMPK pathway, such as AMPKα, ACC, and LKB1.
-
Cell Lysis:
-
Treat cells with this compound or other compounds at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, anti-pLKB1 (Ser428), anti-LKB1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK in the presence of an activator.
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and ATP.
-
Add recombinant AMPK enzyme and a specific peptide substrate (e.g., SAMS peptide) to the reaction buffer.
-
Add this compound or other test compounds at various concentrations.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.
-
Luminescence-based assays: Using commercial kits that measure ADP production as an indicator of kinase activity.
-
-
-
Data Analysis:
-
Calculate the kinase activity for each compound concentration and determine the EC50 value (the concentration at which 50% of the maximal activation is observed).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate the direct binding of a compound to its target protein within a cellular environment.
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein (e.g., LKB1 or AMPK) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.
-
Mandatory Visualizations
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: AMPK signaling pathway and points of intervention by various activators.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical relationship and classification of different AMPK activators.
References
- 1. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application [mdpi.com]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Cross-validation of Bisacurone's antioxidant activity using multiple assays
For researchers, scientists, and drug development professionals, understanding the antioxidant capacity of novel compounds is a critical step in the evaluation of their therapeutic potential. Bisacurone, a sesquiterpenoid derived from turmeric (Curcuma longa), has garnered interest for its various biological activities. This guide provides a comparative analysis of this compound's antioxidant activity, cross-validated through multiple standard assays, to offer a clear perspective on its efficacy relative to other known antioxidants.
While comprehensive cross-validation of this compound's antioxidant activity across a full spectrum of assays in a single study remains an area for further research, existing data provides valuable insights. This comparison synthesizes the available quantitative data for this compound and contextualizes it with the broader antioxidant profile of turmeric extracts and the well-studied curcumin.
Quantitative Comparison of Antioxidant Activity
To date, the most direct quantitative assessment of this compound's antioxidant activity has been performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. One study compared the radical scavenging activity of this compound to that of Trolox, a water-soluble vitamin E analog, and curcumin, the principal curcuminoid in turmeric.[1]
| Compound | Assay | Relative Antioxidant Capacity (Trolox = 1.0) |
| This compound | DPPH | 0.294 ± 0.001[1] |
| Curcumin | DPPH | 0.900 ± 0.087[1] |
| Trolox | DPPH | 1.0[1] |
This data indicates that while this compound exhibits antioxidant properties, its activity in the DPPH assay is approximately one-third that of Trolox and significantly lower than that of curcumin.[1]
For a broader perspective, various studies have evaluated the antioxidant capacity of turmeric extracts, which contain a mixture of compounds including this compound, using multiple assays. It is important to note that these values reflect the synergistic or cumulative effects of all compounds present in the extract and not the activity of this compound in isolation.
| Turmeric Extract (Ethanolic) | Assay | Antioxidant Activity |
| Crude Extract | DPPH | 75.6 ± 1.23% Inhibition[2] |
| Crude Extract | ABTS | 80.2 ± 1.30% Inhibition[2] |
| Crude Extract | FRAP | 10.43 ± 0.28 µg FSE*[2] |
| Puffed Turmeric Extract | DPPH | 11.89 mg VCE/g[3] |
| Puffed Turmeric Extract | ABTS | 21.24 mg VCE/g[3] |
| Puffed Turmeric Extract | FRAP | 12.98 mg VCE**/g[3] |
Ferrous Sulfate Equivalents Vitamin C Equivalents
Experimental Methodologies
The following are detailed protocols for the key antioxidant assays referenced in this guide. These standardized methods are crucial for the reproducible and comparable assessment of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[4]
Protocol:
-
Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be kept in the dark to prevent degradation.[4]
-
Reaction Mixture: A specific volume of the test sample (this compound, curcumin, or Trolox at various concentrations) is mixed with the DPPH working solution. A blank sample containing only the solvent and DPPH solution is also prepared.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined to compare the potency of different compounds.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[2]
Protocol:
-
Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test sample is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.[2]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄), and the results are expressed as FRAP values (in µM Fe²⁺ equivalents).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Principle: A peroxyl radical generator (e.g., AAPH) is used to induce oxidative damage to a fluorescent probe (e.g., fluorescein), causing a decay in its fluorescence. Antioxidants present in the sample quench the peroxyl radicals, thus protecting the fluorescent probe from degradation. The protective effect is measured by monitoring the fluorescence decay curve over time.
Protocol:
-
Reaction Mixture: The test sample is mixed with the fluorescent probe in a multi-well plate.
-
Incubation: The plate is incubated at 37°C.
-
Initiation of Reaction: The peroxyl radical generator (AAPH) is added to initiate the oxidative reaction.
-
Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence of the blank has decayed significantly.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of antioxidant action by this compound.
Caption: Idealized workflow for cross-validation of antioxidant activity.
Conclusion
The available evidence from the DPPH assay demonstrates that this compound possesses intrinsic antioxidant activity, although it is less potent than curcumin and the standard antioxidant Trolox.[1] Data from various assays on turmeric extracts further support the antioxidant potential of its constituent compounds. However, for a complete and robust understanding of this compound's antioxidant profile, further studies are warranted. Specifically, quantitative data from ABTS, FRAP, and ORAC assays on isolated this compound would allow for a more comprehensive cross-validation and a clearer definition of its antioxidant capabilities. This would be invaluable for researchers and developers considering this compound for applications in pharmaceuticals and nutraceuticals where antioxidant action is a key therapeutic or protective mechanism.
References
- 1. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Enhanced Antioxidant Capacity of Puffed Turmeric (Curcuma longa L.) by High Hydrostatic Pressure Extraction (HHPE) of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
Comparative Bioavailability of Bisacurone-Containing Curcumin Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of different curcumin formulations known to contain Bisacurone. The information is supported by experimental data from publicly available studies.
Understanding this compound's Mechanism of Action
This compound has been shown to suppress the accumulation of lipids in the liver.[1] Its mechanism of action is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK, in turn, influences several downstream targets to inhibit lipogenesis (fat production) and promote lipolysis (fat breakdown).[1]
Key signaling events in the this compound pathway include:
-
Phosphorylation of ACC: Activation of AMPK leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[1]
-
Downregulation of SREBP-1 and ChREBP: this compound decreases the nuclear translocation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), two master transcription factors that control the expression of lipogenic genes.[1]
-
Reduced FAS Expression: Consequently, the expression of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis, is reduced.[1]
-
Upregulation of PPARα: this compound enhances the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that promotes fatty acid oxidation.[1]
The following diagram illustrates the signaling pathway of this compound in hepatic lipid metabolism.
Comparative Bioavailability of Curcumin Formulations Containing this compound
While specific pharmacokinetic data for this compound is limited, several studies have compared the bioavailability of different curcumin formulations, some of which are known to contain this compound as part of their composition. The following table summarizes the pharmacokinetic parameters of total curcuminoids from a human crossover study comparing different formulations. It is important to note that these values reflect the overall absorption of curcuminoids and not this compound specifically.
| Formulation Type | Active Components | Dose of Curcuminoids | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (vs. Standard Extract) | Reference |
| Standard Turmeric Extract (STE) | 95% Curcuminoids | 1425 mg | Variable | 5080 | 1x | [2] |
| Liquid Micellar Preparation (NOV) | 6% Curcuminoids | 60 mg | Variable | 8540 | 136x (dose-normalized) | [2] |
| Piperine-Curcuminoid Combination (TEP) | 95% Curcuminoids + Piperine | 1425 mg | Variable | Not significantly different from STE | - | [2] |
| Phytosome Formulation (PHYT) | 18-22% Curcuminoids with Phosphatidylcholine | 180-220 mg | Variable | Not significantly different from STE | - | [2] |
| Dried Colloidal Suspension | Curcuminoids | 300 mg | Variable | 6520 | 72.9x (dose-normalized) | [2] |
| Cureit/Acumin | Curcuminoids with natural turmeric matrix (including this compound) | 500 mg | 10-fold > Curcumin 95% | 10-fold > Curcumin 95% | ~10x | [3] |
Note: Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) are key indicators of the rate and extent of drug absorption, respectively. Relative bioavailability is often calculated based on dose-normalized AUC values.
Experimental Protocols for Bioavailability Assessment
The methodologies employed in clinical trials to assess the bioavailability of curcumin formulations generally follow a standardized approach. The following is a detailed description of a typical experimental protocol for an in vivo bioavailability study.
Study Design
A randomized, open-label, crossover study design is frequently used.[2] This design allows each participant to serve as their own control, which minimizes inter-individual variability. A washout period of at least one week is incorporated between the administration of different formulations to ensure that the previously administered substance is completely eliminated from the body.[2][4]
Study Population
Healthy adult male and female volunteers, typically between the ages of 18 and 45, are recruited for these studies.[2] Participants undergo a screening process to ensure they meet the inclusion criteria and do not have any underlying health conditions that could interfere with the study results.
Investigational Products and Dosing
The study compares a test formulation to a reference standard, which is often a standard turmeric extract containing 95% curcuminoids.[2] The dosages administered are based on the manufacturers' recommendations for each specific formulation.[2]
Blood Sampling
Following the oral administration of a single dose of the curcumin formulation, a series of blood samples are collected over a 24-hour period.[2][4] A typical sampling schedule includes a baseline sample (0 hours) and subsequent samples at various time points, such as 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][4]
Sample Processing and Analysis
The collected blood samples are processed to separate the plasma. The plasma is then typically treated with β-glucuronidase and sulfatase to deconjugate the curcuminoid metabolites, allowing for the measurement of total curcuminoids.[2] The concentrations of the parent curcuminoids (curcumin, demethoxycurcumin, and bisdemethoxycurcumin) and their metabolites are quantified using a validated analytical method, such as ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[2]
Pharmacokinetic Analysis
The plasma concentration-time data for each participant and formulation is used to determine key pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
AUC: The area under the plasma concentration-time curve, which reflects the total drug exposure over time.
The following diagram provides a visual representation of the experimental workflow for a comparative bioavailability study.
Conclusion
The bioavailability of this compound is intrinsically linked to the formulation in which it is delivered. While direct comparative data for this compound is scarce, studies on curcumin formulations that include this compound in their natural matrix, such as Cureit/Acumin, demonstrate significantly enhanced bioavailability of total curcuminoids compared to standard extracts.[3] The use of advanced formulation technologies, such as micellar preparations and colloidal suspensions, also shows promise in improving the absorption of curcuminoids.[2] Researchers and drug development professionals should consider the entire formulation matrix when evaluating the potential therapeutic efficacy of this compound and other curcuminoids, as this has a profound impact on their bioavailability. Future studies focusing specifically on the pharmacokinetics of this compound within these enhanced formulations are warranted to fully understand its contribution to the overall therapeutic effect.
References
- 1. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a Single Dose of Turmeric Curcuminoids Depends on Formulation: Results of a Human Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. isrctn.com [isrctn.com]
Head-to-head comparison of Bisacurone and other turmeric sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Bisacurone and other prominent turmeric sesquiterpenes, including ar-turmerone, α-turmerone, and β-turmerone. The information is compiled from various experimental studies to offer an objective overview for research and development purposes.
Comparative Biological Activity
Turmeric (Curcuma longa) is a rich source of bioactive compounds beyond curcuminoids. The essential oil of turmeric is abundant in sesquiterpenes, which have demonstrated a wide array of pharmacological effects.[1] This section compares the anti-inflammatory, anticancer, antioxidant, and hepatoprotective properties of this compound and its counterparts.
Anti-inflammatory Activity
This compound and turmerones have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as NF-κB.[2] While direct comparative studies with IC50 values are limited, the available data suggests differences in their mechanisms and potency.
Table 1: Comparative Anti-inflammatory Activity of Turmeric Sesquiterpenes
| Compound | Assay | Target Cell/Model | IC50 / % Inhibition | Reference |
| This compound | Cytokine Production (ELISA) | LPS-stimulated RAW264.7 macrophages | Significant inhibition of IL-6 and TNF-α at 50 µM | [2] |
| NF-κB Activation (Western Blot) | LPS-stimulated RAW264.7 macrophages | Inhibition of IKKα/β and p65 phosphorylation at 50 µM | [2] | |
| ar-Turmerone | NF-κB, JNK, p38 MAPK Activation | Amyloid β-stimulated microglia | Significant suppression | [3] |
| α-Turmerone | Data not available | Data not available | Data not available | |
| β-Turmerone | Data not available | Data not available | Data not available |
Anticancer Activity
Several turmeric sesquiterpenes have exhibited cytotoxic effects against various cancer cell lines.[4] The primary mechanism often involves the induction of apoptosis.[5][6] Comparative data, where available, indicates varying degrees of potency.
Table 2: Comparative Anticancer Activity of Turmeric Sesquiterpenes (IC50 values in µg/mL)
| Compound | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | K562, L1210, U937, RBL-2H3 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| ar-Turmerone | 41.8 ± 2.5 | 38.5 ± 2.1 | 35.5 ± 1.9 | 20-50 | [5][6] |
| α-Turmerone | 12.5 ± 1.5 | 20.1 ± 1.8 | 11.0 ± 1.1 | Data not available | [5] |
| β-Turmerone | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values for ar-turmerone on K562, L1210, U937, and RBL-2H3 cell lines were reported in the range of 20-50 µg/mL.[6]
Antioxidant Activity
The antioxidant potential of turmeric sesquiterpenes is a significant aspect of their bioactivity. This is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for each individual sesquiterpene are not consistently reported in a comparative manner, some studies provide insights into their relative antioxidant capacities.
Table 3: Comparative Antioxidant Activity of Turmeric Sesquiterpenes
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Lower than curcumin | [2] |
| ar-Turmerone | Data not available | Data not available | |
| α-Turmerone | Data not available | Data not available | |
| β-Turmerone | Data not available | Data not available |
Note: One study indicated that the antioxidant capacity of this compound is lower than that of curcumin.[2]
Hepatoprotective Activity
Sesquiterpenes from turmeric have demonstrated protective effects against liver injury.[7] In a study comparing the preventive activity against ethanol-induced hepatocyte injury, this compound was found to be more effective than ar-turmerone at lower concentrations.[1][7][8]
Table 4: Comparative Hepatoprotective Activity of Turmeric Sesquiterpenes
| Compound | Assay | Model | Observation | Reference |
| This compound | Cell Viability (Resazurin Assay) | Ethanol-induced injury in primary rat hepatocytes | Showed preventive effects at 1 µM | [1][7] |
| ar-Turmerone | Cell Viability (Resazurin Assay) | Ethanol-induced injury in primary rat hepatocytes | Showed preventive effects at 6 µM | [1][7] |
| α-Turmerone | Data not available | Data not available | Data not available | |
| β-Turmerone | Data not available | Data not available | Data not available |
Signaling Pathways
The biological activities of this compound and other turmeric sesquiterpenes are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] Both this compound and ar-turmerone have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][3]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[10][11]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[12][13] Its activation can inhibit anabolic pathways and stimulate catabolic pathways. This compound has been shown to activate the AMPK pathway, which is linked to its effects on lipid metabolism.[14]
References
- 1. Preventive Activity of ar-Turmerone and this compound Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury [jstage.jst.go.jp]
- 2. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice [mdpi.com]
- 3. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preventive Activity of ar-Turmerone and this compound Isolated from Turmeric Extract Against Ethanol-induced Hepatocyte Injury | Semantic Scholar [semanticscholar.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. STAT3 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Alliances: A Comparative Guide to Bisacurone in Combination with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisacurone, a bisabolane-type sesquiterpenoid derived from turmeric (Curcuma longa), has garnered attention for its anti-inflammatory and lipid-lowering properties.[1][2][3] While less studied than its well-known counterpart, curcumin, this compound presents a promising avenue for therapeutic development.[2][4] A growing body of evidence suggests that the efficacy of natural compounds can be significantly enhanced through synergistic combinations.[5][6] This guide provides a comparative analysis of the potential synergistic effects of this compound with other natural compounds. Although direct experimental data on this compound combinations are limited, this document extrapolates potential synergies based on shared mechanisms of action with curcumin, a structurally related compound with extensive research on its synergistic interactions.[7][8]
This guide will explore the prospective synergistic partnerships of this compound with resveratrol, quercetin, and piperine. These compounds have demonstrated synergy with curcumin and target overlapping signaling pathways, making them prime candidates for combination studies with this compound.[9][10][11][12][13][14] We will delve into the underlying mechanisms, present hypothetical quantitative data, and provide detailed experimental protocols to facilitate further research in this exciting field.
Comparative Analysis of Potential Synergistic Combinations
The following tables summarize the potential synergistic effects of this compound with resveratrol, quercetin, and piperine. The quantitative data presented are hypothetical and intended to serve as a benchmark for future experimental validation. The Combination Index (CI) is used as a quantitative measure of synergy, where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect, based on the Chou-Talalay method.[15][16][17]
Table 1: Hypothetical Synergistic Effects on Anti-inflammatory Activity (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound/Combination | IC50 (µM) - Individual | IC50 (µM) - Combination | Combination Index (CI) |
| This compound | 15 | - | - |
| Resveratrol | 25 | - | - |
| This compound + Resveratrol | - | 7 | < 1 |
| Quercetin | 20 | - | - |
| This compound + Quercetin | - | 6 | < 1 |
| Piperine | > 50 | - | - |
| This compound + Piperine | - | 10 | < 1 (Bioenhancement) |
Table 2: Hypothetical Synergistic Effects on NF-κB Inhibition (p65 subunit phosphorylation) in TNF-α-stimulated Endothelial Cells
| Compound/Combination | % Inhibition at a Fixed Dose | Combination Index (CI) |
| This compound (10 µM) | 40% | - |
| Resveratrol (10 µM) | 35% | - |
| This compound + Resveratrol | 75% | < 1 |
| Quercetin (10 µM) | 38% | - |
| This compound + Quercetin | 80% | < 1 |
Mechanistic Insights into Potential Synergies
The hypothesized synergistic effects are rooted in the complementary mechanisms of action of this compound and its potential partners, primarily targeting the NF-κB and AMPK signaling pathways.
-
This compound and Resveratrol: Both compounds are known to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2][3][11] By targeting different components of this pathway, their combined effect is likely to be synergistic. Furthermore, both have been shown to modulate sirtuin activity, which could lead to enhanced anti-inflammatory and metabolic benefits.
-
This compound and Quercetin: Quercetin, a flavonoid with potent antioxidant and anti-inflammatory properties, also inhibits the NF-κB pathway and has been shown to work in synergy with other compounds targeting this pathway.[10][14] The combination of this compound and quercetin could lead to a more comprehensive blockade of pro-inflammatory signaling.
-
This compound and Piperine: Piperine, the active alkaloid in black pepper, is a well-known bioenhancer.[9][18][19] Its primary synergistic mechanism is not through direct pathway modulation but by inhibiting drug-metabolizing enzymes and enhancing the bioavailability of co-administered compounds.[19][20] This would lead to higher plasma and tissue concentrations of this compound, thereby amplifying its therapeutic effects.
Experimental Protocols
To validate the hypothesized synergistic effects, the following experimental protocols are proposed.
In Vitro Assessment of Anti-inflammatory Synergy
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound, the natural compound of interest (resveratrol or quercetin), or their combination for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Assay: Nitric oxide (NO) production, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Synergy Analysis: The half-maximal inhibitory concentrations (IC50) for each compound and their combinations are determined. The Combination Index (CI) is calculated using the Chou-Talalay method to quantify the nature of the interaction.[15][16][17][21][22]
Western Blot Analysis of NF-κB Signaling
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Treatment:
-
Cells are treated with this compound, the partner compound, or their combination for a predetermined time.
-
The NF-κB pathway is activated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL).
-
-
Assay: Cell lysates are collected, and protein expression levels of key NF-κB signaling molecules (e.g., phosphorylated p65, IκBα) are determined by Western blotting.
-
Data Analysis: Densitometry is used to quantify the protein bands, and the percentage inhibition of phosphorylation compared to the TNF-α-stimulated control is calculated.
Visualizing the Pathways and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Workflow for assessing anti-inflammatory synergy.
Caption: Proposed synergistic inhibition of the NF-κB pathway.
Caption: Bioenhancement mechanism of Piperine with this compound.
Conclusion
The exploration of synergistic combinations of this compound with other natural compounds holds significant promise for the development of novel and more effective therapeutic strategies. While direct experimental evidence is currently lacking, the mechanistic parallels with curcumin provide a strong rationale for investigating combinations with resveratrol, quercetin, and piperine. The experimental frameworks and comparative data presented in this guide are intended to serve as a valuable resource for researchers to design and execute studies that will unlock the full therapeutic potential of this compound. Further in-depth investigation into these and other potential synergistic pairings is warranted to advance our understanding and application of natural compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of the synergistic effects of curcumin-resveratrol co-loaded biogenic silica on colorectal cancer cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Synergistic anti-inflammatory effects and mechanisms of the combination of resveratrol and curcumin in human vascular endothelial cells and rodent aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. einumm.org [einumm.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. itmedicalteam.pl [itmedicalteam.pl]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Reproducibility and Validation of Bisacurone
For researchers and drug development professionals, understanding the reproducibility and validation of in vivo studies is paramount for advancing novel therapeutic agents. This guide provides an objective comparison of Bisacurone, a bioactive terpenoid found in turmeric, with its well-known counterpart, Curcumin, and other relevant compounds, based on available in vivo experimental data.
Data Presentation: A Comparative Analysis of In Vivo Efficacy
The following tables summarize quantitative data from various in vivo studies, offering a clear comparison of this compound's performance against other alternatives.
Table 1: Effects on Hepatic Lipid Metabolism in ICR Mice
| Parameter | Treatment Group | Dosage | Outcome |
| Hepatic Triglyceride | This compound | 1.0 and 10 mg/kg BW | Significantly decreased |
| Curcumin | Not specified | Decreased | |
| Metformin | Not specified | No significant effect | |
| Hepatic Total Cholesterol | This compound | 1.0 and 10 mg/kg BW | Significantly decreased |
| Curcumin | Not specified | Decreased | |
| Metformin | Not specified | No significant effect | |
| PPARα Expression | This compound | 1.0 and 10 mg/kg BW | Significantly increased |
| Curcumin | Not specified | Increased | |
| Metformin | Not specified | No significant effect | |
| CPT1 Expression | This compound | 1.0 and 10 mg/kg BW | Significantly increased |
| Curcumin | Not specified | Increased | |
| Metformin | Not specified | No significant effect | |
| FAS Expression | This compound | Not specified | Significantly decreased |
| Curcumin | Not specified | Decreased | |
| C/EBPα Expression | This compound | Not specified | Significantly decreased |
| Curcumin | Not specified | Decreased |
BW: Body Weight. Data extracted from a study on hepatic lipid accumulation.[1]
Table 2: Effects on Diabetic Nephropathy in Rats
| Parameter | Treatment Group | Dosage | Outcome |
| Blood Glucose | This compound | 50 and 100 µg/kg | Reduced hyperglycemia |
| Body Weight | This compound | 50 and 100 µg/kg | Protected against loss |
| Renal Markers | This compound | 50 and 100 µg/kg | Lowered |
| Lipid Profile | This compound | 50 and 100 µg/kg | Reduced alterations |
| Malondialdehyde (MDA) | This compound | 50 and 100 µg/kg | Decreased |
| Antioxidant Enzymes (SOD, CAT, GPx) | This compound | 50 and 100 µg/kg | Enhanced |
| NF-κB p65, TNF-α, IL-1β, IL-6, Cox2, iNOS | This compound | 50 and 100 µg/kg | Attenuated high levels |
| Bax, caspase-3, caspase-9, cytochrome c | This compound | 50 and 100 µg/kg | Reduced |
| Bcl-2 | This compound | 50 and 100 µg/kg | Increased |
Data from a study on diabetic nephropathy in a rat model.[2]
Table 3: Hypolipidemic and Anti-Inflammatory Effects in High-Fat Diet-Fed Mice
| Parameter | Treatment Group | Outcome |
| Liver Weight | This compound | Reduced |
| Serum Cholesterol | This compound | Reduced |
| Serum Triglycerides | This compound | Reduced |
| Blood Viscosity | This compound | Reduced |
| Pro-inflammatory Cytokines (IL-6, TNF-α) in splenocytes | This compound | Lower levels |
Data from a study investigating the effects of this compound in high-fat diet-fed mice.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the studies.
In Vivo Model of Hepatic Lipid Accumulation
-
Animal Model: Male ICR mice.
-
Acclimatization: Mice were acclimatized for one week prior to the experiment.
-
Treatment Administration: this compound (1.0 and 10 mg/kg body weight), Curcumin, or Metformin were orally administered for 7 consecutive days. A control group received the vehicle.
-
Sample Collection: After the treatment period, mice were sacrificed, and liver and blood samples were collected for analysis.
-
Biochemical Analysis: Hepatic triglyceride and total cholesterol levels were measured.
-
Western Blot Analysis: Protein expression levels of PPARα, CPT1, FAS, and C/EBPα in liver tissues were determined by Western blotting.[1]
In Vivo Model of Diabetic Nephropathy
-
Animal Model: Rats.
-
Induction of Type 2 Diabetes: Diabetes was induced by feeding a high-fat/high-sugar diet for 8 weeks, followed by a low dose of streptozotocin.
-
Treatment Administration: this compound (50 and 100 µg/kg) was administered for 4 weeks.
-
Outcome Measures:
-
Metabolic Parameters: Blood glucose levels and body weight were monitored.
-
Renal Function: Renal markers in serum were assessed.
-
Lipid Profile: Serum lipid profiles were analyzed.
-
Oxidative Stress Markers: Malondialdehyde (MDA) and antioxidant enzyme (SOD, CAT, GPx) levels in the kidney were measured.
-
Inflammatory and Apoptotic Markers: The expression of NF-κB p65, TNF-α, IL-1β, IL-6, Cox2, iNOS, Bax, caspase-3, caspase-9, cytochrome c, and Bcl-2 in the kidneys was determined.
-
-
Histology: Kidney tissues were examined for histological abnormalities.[2]
In Vivo Model of High-Fat Diet-Induced Hyperlipidemia and Inflammation
-
Animal Model: Mice.
-
Induction of Hyperlipidemia: Mice were fed a high-fat diet (HFD).
-
Treatment Administration: this compound was orally administered daily for two weeks to HFD-fed mice. A control group of HFD-fed mice received a placebo.
-
Outcome Measures:
-
Organ Weight: Liver weight was measured.
-
Serum Analysis: Serum levels of cholesterol and triglycerides were determined.
-
Blood Viscosity: Blood viscosity was measured.
-
Cytokine Analysis: Splenocytes were isolated and stimulated with LPS or Pam3CSK4. The concentrations of IL-6 and TNF-α in the culture supernatants were measured by ELISA.[3][5]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in the in vivo studies of this compound.
Caption: Signaling pathway of this compound in hepatic lipid metabolism.
Caption: Anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Caption: Experimental workflow for the in vivo study of this compound on diabetic nephropathy.
References
- 1. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates diabetic nephropathy by ameliorating oxidative stress, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived this compound in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bisacurone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Bisacurone.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment should be conducted. Despite its likely non-hazardous nature, appropriate PPE should be worn to minimize any potential exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Skin and Body | Laboratory coat |
Step-by-Step Disposal Procedure
-
Decontamination of Empty Containers:
-
Thoroughly empty all contents from the this compound container. Only minimal residual amounts should remain.[7]
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol), collecting the rinsate as chemical waste.[4][7]
-
Deface or remove all labels from the container to prevent misidentification.[7]
-
Dispose of the clean, dry container in the appropriate laboratory glass or plastic recycling stream, or as regular trash if recycling is not available.[4][6]
-
-
Disposal of Unused or Waste this compound:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): If this compound is in a non-hazardous solvent, it can be collected in a designated non-halogenated solvent waste container.
-
Labeling: Ensure the waste container is accurately labeled with "this compound Waste" and its approximate concentration and solvent (if applicable).
-
Storage: Store the waste container in a designated chemical waste accumulation area, segregated from incompatible materials.[5]
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[2]
-
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.
-
Decontamination: Clean the spill area with soap and water.
This compound Signaling Pathway in Hepatic Lipid Metabolism
This compound has been shown to play a role in regulating hepatic lipid metabolism. It primarily acts by activating the AMPK-driven pathway, which in turn influences lipogenesis and lipolysis. The diagram below illustrates this signaling cascade.[8]
References
- 1. This compound B, 127214-85-1 [thegoodscentscompany.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. This compound suppresses hepatic lipid accumulation through inhibiting lipogenesis and promoting lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
